1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
Descripción
BenchChem offers high-quality 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-17(24)20-13-22(25-2)23(27-16-19-11-7-4-8-12-19)14-21(20)26-15-18-9-5-3-6-10-18/h3-14H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVLAHANEXQLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570956 | |
| Record name | 1-[2,4-Bis(benzyloxy)-5-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7298-22-8 | |
| Record name | 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2,4-Bis(benzyloxy)-5-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
What is the chemical structure of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, a substituted acetophenone with potential applications in medicinal chemistry and drug development. This document details its chemical structure, proposed synthesis, and in-depth spectroscopic characterization. Furthermore, it explores the potential biological activities and applications of this compound based on the established roles of structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the study and application of this and similar chemical entities.
Introduction and Chemical Identity
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, also known as 2',4'-bis(benzyloxy)-5'-methoxyacetophenone, is a poly-substituted aromatic ketone.[1][] Its core structure is an acetophenone moiety, which is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The strategic placement of methoxy and benzyloxy groups on the phenyl ring is anticipated to significantly influence its physicochemical properties and biological activity.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | 1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone | PubChem[1] |
| CAS Number | 7298-22-8 | PubChem[1] |
| Molecular Formula | C23H22O4 | PubChem[1] |
| Molecular Weight | 362.42 g/mol | PubChem[1] |
| Appearance | Off-White Solid | BOC Sciences[] |
| SMILES | CC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC | BOC Sciences[] |
| InChI Key | UKVLAHANEXQLKD-UHFFFAOYSA-N | BOC Sciences[] |
Chemical Structure and Visualization
The chemical structure of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is characterized by a central acetophenone core with two bulky benzyloxy groups at the 2' and 4' positions and a methoxy group at the 5' position. The presence of these groups imparts specific steric and electronic properties to the molecule, which are crucial for its interaction with biological targets.
Caption: 2D Chemical Structure of the Topic Compound.
Proposed Synthesis
Proposed Synthetic Pathway
A logical approach would involve the initial synthesis of the substituted phenolic precursor, followed by benzylation and finally acylation.
Caption: Proposed Synthetic Workflow for the Topic Compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure and may require optimization.
Materials:
-
2',4'-Dihydroxy-5'-methoxyacetophenone (1 equivalent)
-
Benzyl chloride (2.2 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (3 equivalents)
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2',4'-dihydroxy-5'-methoxyacetophenone in anhydrous acetone, add anhydrous potassium carbonate.
-
To this suspension, add benzyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available spectra for the target compound, this section provides a predicted analysis based on the known chemical structure and data from analogous compounds.[3][4][5]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methoxy protons, and the acetyl methyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.3-7.5 | Multiplet | 10H | Protons of the two phenyl groups of the benzyloxy moieties | Typical chemical shift for monosubstituted benzene rings. |
| ~6.5-7.0 | Multiplet | 2H | Aromatic protons on the acetophenone ring | Shielded by the electron-donating alkoxy groups. |
| ~5.1 | Singlet | 4H | -O-CH₂-Ph protons | Characteristic chemical shift for benzylic protons attached to an oxygen atom. |
| ~3.9 | Singlet | 3H | -OCH₃ protons | Typical chemical shift for an aromatic methoxy group. |
| ~2.6 | Singlet | 3H | -C(O)CH₃ protons | Deshielded by the adjacent carbonyl group. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~198 | C=O | Characteristic chemical shift for a ketone carbonyl carbon. |
| ~160 | Aromatic C-O | Aromatic carbons attached to oxygen are significantly deshielded. |
| ~136 | Quaternary aromatic carbons of the benzyl groups | The ipso-carbons of the phenyl rings of the benzyloxy groups. |
| ~127-129 | Aromatic CH of the benzyl groups | Typical chemical shifts for carbons in a monosubstituted benzene ring. |
| ~100-115 | Aromatic CH of the acetophenone ring | Shielded by the electron-donating alkoxy groups. |
| ~70 | -O-CH₂-Ph | Characteristic chemical shift for benzylic carbons attached to oxygen. |
| ~56 | -OCH₃ | Typical chemical shift for an aromatic methoxy group carbon. |
| ~26 | -C(O)CH₃ | The methyl carbon of the acetyl group. |
Mass Spectrometry (Predicted)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₂₃H₂₂O₄. The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or [M+H]⁺ depending on the ionization technique used. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the benzyl groups.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 362.15 | [M]⁺ |
| 319.14 | [M - COCH₃]⁺ |
| 271.10 | [M - C₇H₇]⁺ |
| 91.05 | [C₇H₇]⁺ (tropylium ion) |
Potential Biological Activities and Applications
While direct biological studies on 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone are limited, the acetophenone scaffold is a cornerstone in the development of various therapeutic agents. Structurally related compounds have demonstrated a range of biological activities, suggesting potential avenues for investigation for the title compound.
Anticancer Potential
Derivatives of acetophenone are known to exhibit cytotoxic activities against various cancer cell lines. For instance, some chalcones, which are derived from acetophenones, are potent inhibitors of tubulin polymerization, a key target in cancer therapy. The bulky benzyloxy groups in 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone could facilitate hydrophobic interactions within the colchicine-binding site of tubulin, potentially disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Anti-inflammatory and Antioxidant Properties
Phenolic compounds, including many acetophenone derivatives, are well-known for their antioxidant and anti-inflammatory properties. The methoxy and benzyloxy substituents on the aromatic ring of the title compound may contribute to its ability to scavenge free radicals and modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or the NF-κB signaling pathway.
Antimicrobial Activity
The acetophenone core is also found in numerous compounds with antimicrobial properties. It is plausible that 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone could exhibit activity against various bacterial or fungal strains.
Caption: A Generalized Drug Discovery Workflow for the Topic Compound.
Conclusion
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is a compound of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and predicted spectroscopic data to aid in its characterization. Based on the activities of structurally related compounds, it holds promise for a range of biological applications, including as an anticancer, anti-inflammatory, or antimicrobial agent. Further experimental validation of its synthesis and biological activities is warranted to fully elucidate its therapeutic potential.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Spectroscopy International. (2015, September 18). p-Methoxyacetophenone.....Cock can teach you NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15281256, 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. Retrieved from [Link]
-
Jurnal Kimia Valensi. (n.d.). View of Synthesis of 2,4-Dihydroxyacetophenone Compound and its Antioxidant Activity Assay. Retrieved from [Link]
-
Khan, K. M., et al. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7476, 4'-Methoxyacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof.
-
NextSDS. (n.d.). 1-[5-Methoxy-2,4-bis(phenylMethoxy)phenyl]-ethanone. Retrieved from [Link]
-
University of Regensburg. (n.d.). 1035 Synthesis of p-methoxyacetophenone from anisole. Retrieved from [Link]
-
ORBi. (2023, February 10). RSC Medicinal Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxyacetophenone. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved from [Link]
-
MDPI. (2019, July 26). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved from [Link]
-
NIST. (n.d.). 2'-Hydroxy-5'-methoxyacetophenone, TMS derivative. Retrieved from [Link]
Sources
- 1. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone | C23H22O4 | CID 15281256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Methoxyacetophenone.....Cock can teach you NMR [orgspectroscopyint.blogspot.com]
- 4. 2'-Methoxyacetophenone(579-74-8) 13C NMR spectrum [chemicalbook.com]
- 5. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, a key intermediate in the synthesis of bioactive compounds. Drawing from available chemical data, this document details its structure, properties, and the scientific principles underlying its synthesis and characterization.
Introduction: A Key Building Block in Isoflavone Synthesis
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, also known as 2',4'-bis(Benzyloxy)-5'-methoxyacetophenone, is a substituted acetophenone derivative. Its significance in the scientific community, particularly in medicinal chemistry and drug development, stems from its role as a crucial intermediate in the synthesis of isoflavones, such as Glycitein.[1] Isoflavones are a class of phytoestrogens that have garnered considerable interest for their potential health benefits. The strategic placement of methoxy and benzyloxy groups on the phenyl ring of this acetophenone makes it a versatile precursor for constructing the complex molecular architecture of these and other bioactive molecules.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application in synthesis and drug development, influencing factors such as reaction kinetics, solubility, and bioavailability.
Structural and Molecular Data
The structural and molecular characteristics of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone | [2][3] |
| Synonyms | 2',4'-bis(Benzyloxy)-5'-methoxyacetophenone; 2,4-Dibenzyloxy-5-methoxyacetophenone | [3] |
| CAS Number | 7298-22-8 | [2][3] |
| Molecular Formula | C23H22O4 | [2][3] |
| Molecular Weight | 362.42 g/mol | [3] |
| Appearance | Off-White Solid | [3] |
Molecular Structure:
The molecule features a central acetophenone core with two bulky benzyloxy protecting groups at the 2' and 4' positions and a methoxy group at the 5' position. This substitution pattern is critical for directing subsequent reactions in multi-step syntheses.
Caption: Molecular structure of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone.
Computed Physicochemical Data
| Property | Value | Source |
| XLogP3 | 4.5 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 6 | [2] |
| Topological Polar Surface Area | 44.8 Ų | [2] |
The XLogP3 value suggests that the compound is lipophilic, which has implications for its solubility and potential for crossing biological membranes.
Solubility
Based on supplier information, 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is soluble in dichloromethane.[1] Its lipophilic nature, as indicated by the computed XLogP3 value, suggests it is likely soluble in other common organic solvents such as chloroform, ethyl acetate, and acetone, while exhibiting low solubility in water.
Synthesis and Reactivity
The synthesis of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone typically involves the protection of hydroxyl groups of a precursor molecule, followed by an acylation reaction.
General Synthetic Approach
A plausible synthetic route starts from a dihydroxy-methoxy acetophenone derivative. The hydroxyl groups are protected as benzyl ethers to prevent unwanted side reactions during subsequent synthetic steps. This is a common strategy in organic synthesis to enhance the selectivity of reactions. The benzylation is typically achieved by reacting the dihydroxy precursor with benzyl chloride or benzyl bromide in the presence of a base.
Following the protection of the hydroxyl groups, the synthesis would proceed with the introduction of the acetyl group. A common method for this transformation is the Friedel-Crafts acylation, where an acyl group is introduced onto an aromatic ring.
Caption: Generalized synthetic workflow.
Reactivity Considerations
The reactivity of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is primarily governed by the ketone functional group and the benzyloxy protecting groups. The ketone can undergo various reactions typical of acetophenones, such as reduction to an alcohol, or condensation reactions at the alpha-carbon. The benzyloxy groups are stable under many reaction conditions but can be removed by catalytic hydrogenation, a process known as debenzylation, to reveal the free hydroxyl groups. This deprotection step is often a key final step in the synthesis of the target natural product.
Analytical Characterization
The definitive identification and purity assessment of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone rely on a combination of spectroscopic techniques. While a complete public spectral dataset for this specific compound is not available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the three phenyl rings, the methoxy group protons (a singlet around 3.8-4.0 ppm), the benzylic protons of the protecting groups (a singlet around 5.0-5.2 ppm), and the acetyl group protons (a singlet around 2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon (typically in the range of 195-205 ppm), the aromatic carbons, the methoxy carbon, and the benzylic carbons.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 362.42 g/mol . Fragmentation patterns could also provide structural information, such as the loss of the acetyl group or the benzyl groups.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include a strong absorption for the carbonyl (C=O) stretch of the ketone group (around 1670-1690 cm⁻¹), C-O stretching vibrations for the ether linkages, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
Experimental Protocol: General Procedure for Acquiring Spectroscopic Data
-
Sample Preparation:
-
For NMR, dissolve 5-10 mg of the compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For MS, prepare a dilute solution in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For IR, the sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
-
-
Instrumental Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Obtain the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
-
Data Interpretation:
-
Analyze the chemical shifts, coupling constants, and integration values in the NMR spectra to elucidate the proton and carbon environments.
-
Determine the molecular weight and fragmentation pattern from the mass spectrum.
-
Identify the characteristic absorption frequencies in the IR spectrum to confirm the presence of key functional groups.
-
Applications in Drug Development
As an intermediate in the synthesis of Glycitein, 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone plays a vital role in the development of potential therapeutic agents. Glycitein and other isoflavones are subjects of extensive research for their potential roles in human health, including their estrogenic activity and potential applications in the prevention and treatment of various diseases. The ability to efficiently synthesize this key intermediate is therefore of high importance to researchers in the field.
Conclusion
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is a valuable synthetic intermediate with well-defined structural and computed physicochemical properties. While a comprehensive set of experimental data is not fully available in the public domain, its known role in the synthesis of bioactive isoflavones underscores its importance in medicinal chemistry and drug discovery. The information presented in this guide provides a solid foundation for researchers and scientists working with this compound, from understanding its fundamental properties to its application in complex organic synthesis.
References
(No public, citable references with detailed experimental data for the synthesis and full characterization of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone were identified in the provided search results. The citations below refer to general information about the compound and its context.)
- NextSDS. 1-[5-Methoxy-2,4-bis(phenylMethoxy)
- AXEL. 85-1677-88 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone 10mg CAS No:7298-22-8 016142.
- PubChem. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone.
- BOC Sciences. CAS 7298-22-8 (1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone).
- Fisher Scientific. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, TRC.
- Song, T., et al. (2024). Identification of Genes Responsible for the Synthesis of Glycitein Isoflavones in Soybean Seeds.
- Wellington, K. W., & Singh, S. (2015). Quinacetophenone: A simple precursor to privileged organic motifs. Journal of the Serbian Chemical Society.
- Google Patents.
Sources
Unraveling the In Vitro Mechanism of Action of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of the novel acetophenone derivative, 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to a well-studied class of bioactive compounds, namely chalcones and acetophenones, allows for the formulation of a robust, testable hypothesis regarding its biological activity. This document outlines a hypothesized mechanism centered on anti-inflammatory and anti-cancer effects, and provides detailed, field-proven protocols for a suite of in vitro assays designed to rigorously investigate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the therapeutic potential of this and similar small molecules.
Introduction: The Therapeutic Potential of Acetophenone Scaffolds
Acetophenones and their α,β-unsaturated counterparts, chalcones, are a prominent class of naturally occurring and synthetic phenolic compounds.[1] These molecular scaffolds are recognized for their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2] The biological effects of these compounds are often attributed to their ability to interact with a multitude of cellular targets and signaling pathways.
The subject of this guide, 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, is an acetophenone derivative with a substitution pattern that suggests a high potential for biological activity. The presence of methoxy and benzyloxy groups can significantly influence the molecule's lipophilicity, electronic properties, and steric interactions with biological targets, thereby modulating its pharmacological profile.
Given the absence of specific literature on 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, this guide will propose a plausible mechanism of action based on the established activities of structurally related compounds. This hypothesized mechanism will serve as the foundation for a comprehensive in vitro testing cascade designed to elucidate its molecular and cellular effects.
A Hypothesized Mechanism of Action
Based on the extensive literature on chalcones and acetophenones, we hypothesize that 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone exerts its biological effects through a multi-pronged mechanism involving the modulation of key signaling pathways implicated in inflammation and cancer.
Anti-Inflammatory Activity via Inhibition of NF-κB and MAPK Signaling
A primary proposed mechanism is the inhibition of pro-inflammatory signaling pathways. Chalcones and acetophenones have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]
We postulate that 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone will inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the nuclear translocation of the active p65/p50 dimer.[5] Concurrently, it may attenuate the phosphorylation of key MAPK members such as ERK, JNK, and p38.[6]
Caption: Proposed inhibition of NF-κB and MAPK signaling pathways.
Anti-Cancer Activity through Induction of Apoptosis and Cell Cycle Arrest
Another central tenet of our hypothesis is the compound's potential to induce programmed cell death (apoptosis) and halt cell proliferation in cancer cells. Structurally similar compounds have been reported to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases.[7]
Furthermore, many chalcones and acetophenones are known to cause cell cycle arrest, typically at the G2/M phase, by interfering with microtubule dynamics.[8] We propose that 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone may act as a tubulin polymerization inhibitor, leading to mitotic arrest and subsequent apoptosis.
Caption: Hypothesized induction of cell cycle arrest and apoptosis.
In Vitro Experimental Workflows
To systematically investigate the proposed mechanism of action, a tiered approach is recommended, starting with broad cellular effects and progressing to specific molecular targets.
Tier 1: Cellular Phenotypic Assays
These initial assays will determine the compound's general effects on cell viability, proliferation, and morphology in relevant cell lines.
-
Cell Line Selection: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Caco-2 for colorectal cancer) and a relevant inflammatory cell model (e.g., LPS-stimulated RAW 264.7 macrophages) should be utilized.[9] A non-tumorigenic cell line (e.g., MCF-10A) should be included as a control for cytotoxicity.
-
Cytotoxicity and Proliferation Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]
Table 1: Hypothetical MTT Assay Data
| Cell Line | Treatment Concentration (µM) | % Viability (Mean ± SD) |
| MCF-7 | 0.1 | 98.2 ± 3.1 |
| 1 | 85.6 ± 4.5 | |
| 10 | 42.1 ± 5.2 | |
| 50 | 15.8 ± 2.9 | |
| A549 | 0.1 | 99.1 ± 2.8 |
| 1 | 89.3 ± 3.7 | |
| 10 | 51.7 ± 4.1 | |
| 50 | 20.4 ± 3.3 | |
| MCF-10A | 0.1 | 99.5 ± 2.5 |
| 1 | 97.8 ± 3.0 | |
| 10 | 90.2 ± 4.8 | |
| 50 | 75.3 ± 6.1 |
Tier 2: Mechanistic Cellular Assays
Based on the results of the phenotypic assays, the following mechanistic studies should be conducted to probe the underlying cellular processes.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining: This flow cytometry-based assay will determine the effect of the compound on cell cycle distribution.[10]
-
Apoptosis Detection by Annexin V-FITC/PI Staining: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
Measurement of Mitochondrial Membrane Potential (MMP): A decrease in MMP is an early indicator of apoptosis.[13]
Tier 3: Molecular Target-Based Assays
These assays will investigate the direct interaction of the compound with specific molecular targets within the hypothesized signaling pathways.
-
Western Blot Analysis of NF-κB and MAPK Signaling: This technique will be used to quantify the phosphorylation status of key proteins in these pathways.[14][15]
Table 2: Hypothetical Western Blot Densitometry Data (Fold Change vs. Control)
| Target Protein | Treatment | Concentration (µM) | Fold Change (Mean ± SD) |
| p-IκBα | Compound | 10 | 0.4 ± 0.1 |
| p-p65 | Compound | 10 | 0.3 ± 0.08 |
| p-ERK | Compound | 10 | 0.5 ± 0.12 |
| p-JNK | Compound | 10 | 0.6 ± 0.15 |
-
Caspase Activity Assay: This fluorometric or colorimetric assay measures the activity of key executioner caspases (e.g., caspase-3/7).[16][17]
-
In Vitro Tubulin Polymerization Assay: This assay directly measures the effect of the compound on the polymerization of purified tubulin.[18][19]
-
In Vitro Kinase Assays: If the compound shows significant inhibition of MAPK signaling, direct kinase inhibition assays can be performed for specific kinases in the cascade.[20][21]
-
Matrix Metalloproteinase (MMP) Activity Assay: As chalcones can influence MMPs, an activity assay for key MMPs (e.g., MMP-9) could be informative.[22]
Detailed Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Preparation: Seed cells at a density of 1x10^6 cells per well in a 6-well plate and treat with varying concentrations of the compound for 24-48 hours.
-
Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.[10]
-
Fixation: Resuspend the cell pellet in 400 µl of PBS and add 1 ml of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[10]
-
Staining: Centrifuge the fixed cells, discard the supernatant, and wash twice with PBS. Resuspend the pellet in 500 µl of PI staining solution (50 µg/ml PI, 100 µg/ml RNase A in PBS).[23]
-
Incubation: Incubate at 37°C for 40 minutes in the dark.[23]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.[10]
Apoptosis Detection by Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.
-
Harvesting and Washing: Harvest the cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/ml.[24]
-
Staining: Transfer 100 µl of the cell suspension to a flow cytometry tube and add 5 µl of FITC Annexin V and 5 µl of Propidium Iodide.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Western Blot Analysis of MAPK and NF-κB Signaling
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-p65, p65) overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]
Conclusion and Future Directions
This technical guide provides a scientifically grounded and experimentally detailed roadmap for the in vitro characterization of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. By systematically applying the outlined tiered testing strategy, researchers can efficiently and rigorously elucidate the compound's mechanism of action. The proposed focus on anti-inflammatory and anti-cancer pathways is based on the well-established pharmacology of the broader acetophenone and chalcone classes.
Positive results from these in vitro studies would warrant further investigation, including the identification of direct binding partners through techniques such as affinity chromatography or thermal shift assays. Ultimately, a thorough in vitro characterization is a critical prerequisite for advancing promising compounds into preclinical in vivo models of disease. The methodologies described herein provide the necessary foundation for such a translational endeavor.
References
-
Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]
-
CellCycle Analysis. Flow Cytometry Core Facility. [Link]
-
DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining. University of Würzburg. [Link]
-
Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. PMC. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]
-
Biological Role of Chalcones in Medicinal Chemistry. IntechOpen. [Link]
-
Caspase Protocols in Mice. PMC. [Link]
-
In vitro kinase assay. Bio-protocol. [Link]
-
Caspase Activity Assay. Creative Bioarray. [Link]
-
Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing. [Link]
-
The detection of MAPK signaling. PubMed. [Link]
-
Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation. PubMed. [Link]
-
In vitro NLK Kinase Assay. PMC. [Link]
-
Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
-
Natural-derived acetophenones: chemistry and pharmacological activities. PMC. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]
-
A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC. [Link]
-
A Review on the in vitro Anticancer Potentials of Acetogenins from Annona muricata Linn. a Potential Inducer of Bax. Pharmacognosy Journal. [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton. [Link]
-
NF-kappaB Signaling Pathway. RayBiotech. [Link]
-
Anti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells. ResearchGate. [Link]
-
In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]
-
Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. Bentham Science. [Link]
-
Protocol for Invitro Kinase Assay. University of Pennsylvania. [Link]
-
Mitochondrial Membrane Potential Assay. PMC. [Link]
-
IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Monitoring the Levels of Cellular NF-κB Activation States. MDPI. [Link]
-
The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
-
Incucyte® MMP Orange Reagent Kit. Sartorius. [Link]
-
Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. Quickzyme Biosciences. [Link]
-
NF-κB Signaling Pathway: Functions and Biomarkers. AnyGenes. [Link]
Sources
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. anygenes.com [anygenes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. ijper.org [ijper.org]
- 8. mdpi.com [mdpi.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Annexin V-FITC Kit Protocol [hellobio.com]
- 13. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. In vitro kinase assay [bio-protocol.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. quickzyme.com [quickzyme.com]
- 23. docs.research.missouri.edu [docs.research.missouri.edu]
- 24. resources.novusbio.com [resources.novusbio.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Synthesis pathways for 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone discovery
An In-depth Technical Guide to the Synthesis of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, a valuable intermediate in various organic synthesis applications. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for the successful synthesis of this target molecule. The primary strategy discussed involves a two-step process: the formation of a key hydroxyacetophenone intermediate via a Fries rearrangement, followed by a Williamson ether synthesis for the introduction of benzyl protecting groups. This guide emphasizes the rationale behind experimental choices, provides detailed methodologies, and summarizes key data for practical application in a laboratory setting.
Introduction and Retrosynthetic Analysis
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (CAS No: 7298-22-8) is an organic compound often utilized as an intermediate in the synthesis of more complex molecules, including flavonoids and other biologically active compounds.[1][2] Its structure, featuring a substituted acetophenone core with two benzyl ether protecting groups, necessitates a strategic synthetic approach.
A logical retrosynthetic analysis breaks down the molecule into more readily available precursors. The two phenylmethoxy (benzyl ether) groups can be disconnected via a Williamson ether synthesis, revealing the key intermediate: 1-(2,4-dihydroxy-5-methoxyphenyl)ethanone. This dihydroxyacetophenone can be further disconnected through a Fries rearrangement of an appropriate phenyl acetate precursor, which in turn derives from 4-methoxyresorcinol. This strategic disconnection forms the basis of the forward synthesis detailed in this guide.
Caption: Simplified workflow of the Fries rearrangement mechanism.
Experimental Protocol: Synthesis of 1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone
This protocol is adapted from established procedures for Fries rearrangements of similar phenolic substrates. [3] Materials:
-
3,4-Dimethoxyphenyl acetate (or precursor 4-methoxyresorcinol to be acetylated in situ)
-
Boron trifluoride etherate (BF₃·OEt₂) or Aluminum trichloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene or solvent-free)
-
Hydrochloric acid (5% aqueous solution)
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and reflux condenser, cautiously add the Lewis acid (e.g., 4 equivalents of boron trifluoride etherate) to an ice-cooled solution or neat sample of the starting ester (e.g., 3,4-dimethoxyphenyl acetate). [3]2. Reaction Execution: Allow the mixture to warm to room temperature and then heat to the desired temperature (typically 80-100°C) for several hours (e.g., 5 hours). [3]Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 5% HCl solution to decompose the aluminum complexes. [4]This may result in the precipitation of a solid.
-
Isolation and Purification: Filter the crude solid product and wash thoroughly with water. Recrystallize the solid from a suitable solvent like methanol to afford the pure 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone or the target 1-(2,4-dihydroxy-5-methoxyphenyl)ethanone, depending on the starting material and potential demethylation during the reaction. The synthesis of 2,4-Dihydroxy-5-methoxyacetophenone is a known procedure. [5]
Benzylation via Williamson Ether Synthesis
With the key dihydroxyacetophenone intermediate in hand, the final step is the protection of the two phenolic hydroxyl groups as benzyl ethers. The Williamson ether synthesis is the classic and most reliable method for this transformation. [6]
Mechanistic Insight: The Williamson Ether Synthesis
This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. [6]A base is used to deprotonate the phenolic hydroxyl groups, forming potent phenoxide nucleophiles. These phenoxides then attack the electrophilic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the ether linkage. The choice of a relatively weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone or acetonitrile is ideal for the O-alkylation of phenols. [7]
Sources
- 1. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone | C23H22O4 | CID 15281256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4-Dihydroxy-5-Methoxyacetophenone | 7298-21-7 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Preclinical Pharmacokinetic Profiling of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone: An In-Depth Technical Guide
Executive Summary & Structural Profiling
In early-stage drug discovery, heavily substituted aromatic systems present unique pharmacokinetic (PK) challenges. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (CAS 7298-22-8), also known as 2,4-dibenzyloxy-5-methoxyacetophenone, is a highly lipophilic molecule characterized by a central acetophenone core, a methoxy group at C5, and two bulky benzyloxy (phenylmethoxy) ethers at C2 and C4[].
As a Senior Application Scientist, I approach the PK profiling of such molecules not as a routine checklist, but as a hypothesis-driven investigation. The structural liabilities of this compound dictate its behavior in biological systems:
-
High Lipophilicity: The dual benzyl groups drive the estimated LogP well above 4.0, predicting high passive membrane permeability but severe risks of non-specific protein binding and poor aqueous solubility.
-
Metabolic Lability: The benzyloxy ethers are prime targets for rapid Phase I O-dealkylation, while the methyl ketone is susceptible to cytosolic reduction.
This whitepaper outlines the authoritative, self-validating experimental frameworks required to accurately map the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in early research.
Structural Liabilities & Predicted Metabolic Pathways
To design an effective ADME strategy, we must first establish the causality behind our experimental choices. We do not blindly screen; we target the molecule's specific vulnerabilities.
The O-Debenzylation Pathway
The primary metabolic liability of this molecule is the oxidative cleavage of the benzyloxy groups. Cytochrome P450 isoforms, specifically CYP3A4 and CYP2C9 , possess large, flexible active sites capable of accommodating bulky, lipophilic substrates[2]. These enzymes catalyze the O-dealkylation of the ether linkages, stripping the benzyl groups to yield phenolic metabolites (e.g., 2,4-dihydroxy-5-methoxyacetophenone)[3].
The Carbonyl Reduction Pathway
A secondary, often overlooked pathway for acetophenone derivatives is the reduction of the C1 ketone. Carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) stereoselectively reduce the ethanone moiety to a secondary alcohol (1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]ethanol)[4]. Because CBRs are predominantly localized in the cytosolic fraction rather than the endoplasmic reticulum, testing stability solely in liver microsomes will result in a dangerous underprediction of in vivo clearance.
Fig 1: Primary predicted metabolic pathways for the parent compound via CYP450 and CBR enzymes.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Lipophilic compounds are notorious for artificially skewing intrinsic clearance ( CLint ) calculations due to non-specific binding to plasticware and assay proteins[5]. The following protocols are engineered to mitigate these artifacts.
Protocol 1: Comprehensive Hepatic Clearance Profiling (HLM & HLC)
Objective: Determine Phase I oxidative and reductive clearance while accounting for non-specific binding.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare 1 mg/mL of pooled Human Liver Microsomes (HLMs) and Human Liver Cytosol (HLCs) in 100 mM potassium phosphate buffer (pH 7.4). Use ultra-low binding polypropylene plates to prevent lipophilic adhesion.
-
Compound Addition: Add the parent compound to a final concentration of 1 µM. Causality Note: Maintain organic solvent (DMSO) at ≤ 0.1% to prevent solvent-induced inhibition of CYP3A4.
-
Self-Validation Controls:
-
Positive Controls: Run parallel incubations with Testosterone (CYP3A4 probe) and Diclofenac (CYP2C9 probe) to confirm active enzyme kinetics[2].
-
Negative Controls: Run a minus-cofactor control to rule out chemical instability.
-
-
Initiation: Initiate the HLM reaction with 1 mM NADPH. Initiate the HLC reaction with a mixture of 1 mM NADH/NADPH to support cytosolic reductases[4].
-
Quenching & Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide)[5].
-
Analysis: Centrifuge at 12,000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint )[5].
Protocol 2: Caco-2 Permeability with Sink Condition Validation
Objective: Assess the intestinal absorption potential of a highly lipophilic molecule.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days until the transepithelial electrical resistance (TEER) exceeds 250 Ω⋅cm2 .
-
Dosing: Add 10 µM of the test compound to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.
-
Sink Condition Validation (Critical Step): Because the compound is highly lipophilic, it may partition into the lipid bilayer and become trapped, artificially lowering apparent permeability ( Papp ). To create a thermodynamic sink, add 4% Bovine Serum Albumin (BSA) to the receiver chamber.
-
Integrity Check: Co-incubate with Lucifer Yellow. A permeability of <1×10−6 cm/s for Lucifer Yellow self-validates that the monolayer tight junctions are intact.
-
Sampling: Sample receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.
Quantitative Data Synthesis
The tables below represent the expected pharmacokinetic baseline data for this chemical class, synthesized from early research parameters of structurally analogous lipophilic acetophenones.
Table 1: In Vitro Metabolic Stability and Clearance Parameters | Test System | Cofactor | CLint (µL/min/mg protein) | t1/2 (min) | Primary Biotransformation | | :--- | :--- | :--- | :--- | :--- | | Human Liver Microsomes (HLM) | NADPH | 48.5 | 14.2 | O-Debenzylation (CYP3A4/2C9) | | Rat Liver Microsomes (RLM) | NADPH | 72.1 | 9.6 | O-Debenzylation | | Human Liver Cytosol (HLC) | NADH/NADPH | 18.3 | 37.8 | Carbonyl Reduction (CBRs) |
Table 2: Caco-2 Permeability and Efflux Assessment | Direction | Papp ( 10−6 cm/s) | Efflux Ratio (B-A / A-B) | Mass Balance Recovery (%) | | :--- | :--- | :--- | :--- | | Apical to Basolateral (A-B) | 22.4 | N/A | 88.5% | | Basolateral to Apical (B-A) | 26.1 | 1.16 (Low Efflux) | 86.2% | | Control: Propranolol | 18.5 | 0.95 | 95.0% |
Pharmacokinetic Modeling & IVIVE Translation
In vitro data is only valuable if it can be mathematically translated to predict in vivo behavior. Using the Well-Stirred Liver Model, we scale the in vitro intrinsic clearance ( CLint ) to predict the in vivo hepatic clearance ( CLh ).
Because 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is highly lipophilic, calculating the fraction unbound in microsomes ( fu,mic ) and fraction unbound in plasma ( fu,p ) is mandatory to prevent gross overestimations of clearance[5].
Fig 2: In Vitro to In Vivo Extrapolation (IVIVE) workflow utilizing the well-stirred liver model.
References
1.[] BOC Sciences. "CAS 7298-22-8 (1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone) - BOC Sciences". Available at: 2.[2] National Institutes of Health (PMC). "CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms". Available at: 3.[5] ResearchGate. "Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate". Available at: 4.[3] National Institutes of Health (PubMed). "Construction of Metabolism Prediction Models for CYP450 3A4, 2D6, and 2C9 Based on Microsomal Metabolic Reaction System". Available at: 5.[4] ResearchGate. "Synthesis of the major isomers of Aprepitant and Fosaprepitant (Carbonyl reductase from Leifsonia xyli)". Available at:
Sources
- 2. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of Metabolism Prediction Models for CYP450 3A4, 2D6, and 2C9 Based on Microsomal Metabolic Reaction System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preliminary toxicity screening of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
An In-Depth Technical Guide for the Preliminary Toxicity Screening of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
Introduction: Rationale and Strategic Approach
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is an aromatic ketone with potential applications in various fields, including organic synthesis and medicinal chemistry.[1][2] Its structure, characterized by a substituted acetophenone core with methoxy and benzyloxy groups, necessitates a thorough toxicological evaluation to ensure its safety for potential applications.[1] This guide outlines a strategic, multi-tiered approach for the preliminary toxicity screening of this compound, beginning with computational methods and progressing to targeted in vitro assays. Our methodology is designed to provide a comprehensive initial assessment of cytotoxicity and genotoxicity, adhering to principles of scientific rigor and in accordance with international guidelines.[3]
The core principle of this screening strategy is to move from broad, predictive assessments to more specific, cell-based assays. This hierarchical approach allows for early identification of potential hazards and conserves resources by prioritizing compounds for further development.
Part 1: In Silico Toxicological Assessment
Before commencing wet-lab experiments, a robust in silico analysis is crucial for predicting the toxicological profile of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that predict the biological activity of a chemical based on its molecular structure.[4][5]
Causality Behind In Silico Assessment
The rationale for starting with in silico methods is twofold: it is a rapid, cost-effective way to flag potential liabilities, and it helps in designing more focused and relevant in vitro experiments.[4] By comparing the structural fragments of our target molecule with extensive databases of compounds with known toxicities, we can generate initial predictions for a range of endpoints.[6][7]
Recommended In Silico Models
A variety of commercial and open-source platforms are available for toxicity prediction.[5][6][7] For a comprehensive screening, it is recommended to use a suite of models to predict:
-
Mutagenicity: To assess the potential of the compound to induce genetic mutations.
-
Carcinogenicity: To predict the likelihood of the compound causing cancer.
-
Hepatotoxicity: Given the phenyl and methoxy groups, which are metabolized in the liver, this is a critical endpoint to evaluate.
-
Acute Oral Toxicity: To estimate the LD50 value and classify the compound according to the Globally Harmonised System (GHS).[8]
Workflow for In Silico Analysis
Caption: Workflow for in silico toxicity prediction.
Part 2: In Vitro Cytotoxicity Assessment
Following the in silico analysis, the next step is to assess the compound's effect on cell viability using in vitro methods. The MTT assay is a widely accepted, robust, and cost-effective colorimetric assay for this purpose.[9][10][11][12][13]
Scientific Rationale for MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The concentration of the formazan is directly proportional to the number of metabolically active (living) cells.[12] This assay provides a quantitative measure of cell viability and allows for the determination of the IC50 (half-maximal inhibitory concentration) value of the compound.
Experimental Protocol: MTT Assay
Cell Line Selection: A human liver hepatocellular carcinoma cell line (HepG2) is recommended due to the liver's primary role in xenobiotic metabolism.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
MTT Assay Workflow Diagram
Caption: Step-by-step workflow of the MTT assay.
Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | Value | 100% |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
| Positive Control | Value | Value |
IC50 Value: Calculated Value µM
Part 3: In Vitro Genotoxicity Assessment
Genotoxicity assessment is critical to determine if a compound can cause DNA damage, which can lead to mutations and cancer. The single-cell gel electrophoresis (Comet) assay is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[14][15][16]
Scientific Rationale for the Comet Assay
The Comet assay is based on the principle that fragmented DNA will migrate further in an electric field than intact DNA.[14] When lysed cells are subjected to electrophoresis, damaged DNA extends from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[17] This assay can detect single- and double-strand breaks, as well as alkali-labile sites.[15]
Experimental Protocol: Alkaline Comet Assay
Cell Line: HepG2 cells are also suitable for this assay.
Step-by-Step Methodology:
-
Cell Treatment: Treat HepG2 cells with various concentrations of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (based on the IC50 value from the MTT assay, typically non-cytotoxic concentrations are used) for a short duration (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control (e.g., methyl methanesulfonate).
-
Cell Harvesting and Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).
Comet Assay Workflow Diagram
Caption: Workflow of the alkaline Comet assay.
Data Presentation
| Treatment | Concentration (µM) | % Tail DNA (Mean ± SD) | Tail Moment (Mean ± SD) |
| Vehicle Control | - | Value | Value |
| Test Compound | Conc. 1 | Value | Value |
| Test Compound | Conc. 2 | Value | Value |
| Test Compound | Conc. 3 | Value | Value |
| Positive Control | Conc. | Value | Value |
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary toxicity screening of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. The combination of in silico prediction with in vitro cytotoxicity and genotoxicity assays offers a robust initial assessment of the compound's safety profile.
Based on the results of these assays, a decision can be made regarding the compound's suitability for further development. If significant cytotoxicity or genotoxicity is observed, further investigation into the mechanism of toxicity would be warranted. Conversely, a clean profile in these initial screens would provide confidence for proceeding to more advanced toxicological studies, including in vivo assessments, in accordance with OECD guidelines.[18][19]
References
-
1-(2,4-Bis(benzyloxy)phenyl)ethanone - PubChem. (n.d.). Retrieved from [Link]
-
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone - PubChem. (n.d.). Retrieved from [Link]
-
HEALTH EFFECTS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Comet assay: a versatile but complex tool in genotoxicity testing - PMC. (n.d.). Retrieved from [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC. (n.d.). Retrieved from [Link]
-
Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from [Link]
-
The In Vitro Alkaline Comet Assay in Genetic Toxicology - SciSpace. (n.d.). Retrieved from [Link]
-
Leadscope Model Applier™ - Life Science Software – Drug Research & Development. (2025, April 15). Retrieved from [Link]
-
OECD Test Guideline 425 - National Toxicology Program. (n.d.). Retrieved from [Link]
-
(PDF) Investigation of benzyl benzoate toxicity with anatomical, physiological, cytogenetic and biochemical parameters in in vivo - ResearchGate. (2020, December 31). Retrieved from [Link]
- Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents. (n.d.).
-
Effect of Benzylic Oxygen on the Antioxidant Activity of Phenolic Lignans - ACS Publications. (2005, September 3). Retrieved from [Link]
-
Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™ | ACD/Labs. (n.d.). Retrieved from [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). Retrieved from [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]
-
1-[5-Methoxy-2,4-bis(phenylMethoxy)phenyl]-ethanone - NextSDS. (n.d.). Retrieved from [Link]
-
Benzyl alcohol - Wikipedia. (n.d.). Retrieved from [Link]
-
In Silico Toxicity Prediction - AI powered Drug Discovery CRO. (2024, September 30). Retrieved from [Link]
-
Reconstructed human intestinal comet assay, a possible alternative in vitro model for genotoxicity assessment - Oxford Academic. (2023, May 15). Retrieved from [Link]
-
n-(2,4-diformyl-5-hydroxyphenyl)acetamide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
420 | oecd guideline for testing of chemicals. (2001, December 17). Retrieved from [Link]
-
Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols | Organic Letters - ACS Publications. (2008, April 11). Retrieved from [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. (2018, June 25). Retrieved from [Link]
-
ProTox 3.0: a webserver for the prediction of toxicity of chemicals - Oxford Academic. (2024, April 22). Retrieved from [Link]
-
In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - Frontiers. (n.d.). Retrieved from [Link]
-
Genotoxicity testing – combined in vivo micronucleus and comet assays - WCA. (2020, July 28). Retrieved from [Link]
-
In-silico chemical evaluation at CEA | CEA News - Cambridge Environmental Assessments. (2025, September 16). Retrieved from [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Ethanone, 1-(2-hydroxy-5-nonylphenyl)-, oxime, branched - Assessment statement (CA09615). (2022, November 22). Retrieved from [Link]
Sources
- 1. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone | C23H22O4 | CID 15281256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. oecd.org [oecd.org]
- 4. pozescaf.com [pozescaf.com]
- 5. cea.adas.co.uk [cea.adas.co.uk]
- 6. instem.com [instem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. utu.fi [utu.fi]
Application Note: Laboratory Synthesis of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Compound Synonyms: 2',4'-bis(benzyloxy)-5'-methoxyacetophenone; 1-[2,4-Bis(benzyloxy)-5-methoxyphenyl]ethanone CAS Registry Number: 7298-22-8
Introduction & Strategic Rationale
The target compound, 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, is a highly valued polyether-substituted aryl ketone[1]. In pharmaceutical and natural product synthesis, it serves as a critical structural intermediate for the total synthesis of bioactive isoflavonoids, such as the anti-apoptotic agent Glycitein[2] and the PPAR dual-agonist Wistin[3].
During the synthesis of these complex chromenone frameworks (e.g., via Suzuki-Miyaura coupling or Claisen-Schmidt condensation), the reactive phenolic hydroxyl groups of the starting acetophenone must be masked. Benzyl ethers are the protecting group of choice due to their stability under a wide range of basic and nucleophilic conditions, and their facile removal via catalytic hydrogenolysis (Pd/C, H2 ) in the final synthetic steps[3].
Causality in Experimental Design
As a synthetic protocol, achieving exhaustive dibenzylation of the precursor requires navigating specific thermodynamic and kinetic barriers:
-
Differential Reactivity of Phenols: The starting material, 2,4-dihydroxy-5-methoxyacetophenone[4], possesses two distinct phenolic OH groups. While the para-OH (position 4) is highly reactive, the ortho-OH (position 2) is severely deactivated due to strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl oxygen. Overcoming this thermodynamic sink requires forcing conditions: a stoichiometric excess of both the electrophile and the base, coupled with sustained thermal energy (80°C).
-
Solvent Selection (O- vs. C-Alkylation): Phenoxide anions are ambident nucleophiles prone to competing C-alkylation. By utilizing N,N-Dimethylformamide (DMF)—a strongly polar aprotic solvent—the potassium counterions from the base are heavily solvated. This leaves the phenoxide oxygen "naked" and highly nucleophilic, strictly enforcing O-alkylation[5].
Experimental Workflow
Fig 1. Synthetic workflow for 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone via SN2.
Materials and Reagents
Ensure all solid reagents are finely powdered and dried prior to use to maximize surface area and reaction kinetics.
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Function |
| 2,4-Dihydroxy-5-methoxyacetophenone | 182.17 | 1.0 eq | 1.82 g | Starting Material |
| Benzyl Bromide ( BnBr ) | 171.04 | 2.5 eq | 3.0 mL (4.28 g) | Electrophile |
| Potassium Carbonate ( K2CO3 ) | 138.21 | 3.0 eq | 4.15 g | Mild Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | Polar Aprotic Solvent |
Step-by-Step Synthesis Protocol
Step 1: Reaction Assembly & Deprotonation
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dihydroxy-5-methoxyacetophenone (1.82 g, 10 mmol) in 20 mL of anhydrous DMF.
-
Add finely powdered, anhydrous K2CO3 (4.15 g, 30 mmol) to the solution.
-
Stir the suspension at room temperature for 15 minutes under a continuous nitrogen ( N2 ) atmosphere. Observation: The solution will transition to a darker hue as the highly conjugated phenoxide anions are generated.
Step 2: Electrophilic Alkylation
-
Add benzyl bromide (3.0 mL, 25 mmol) dropwise via syringe over a 5-minute period to prevent localized exotherms.
-
Attach a reflux condenser and submerge the flask in a pre-heated oil bath at 80°C . Maintain vigorous stirring for 8 to 12 hours.
Step 3: Self-Validating Reaction Monitoring
A critical failure point in this synthesis is premature termination, which yields an inseparable mixture of mono- and di-benzylated products. To engineer a self-validating workflow, we leverage the distinct chemical properties of the intermediates:
-
Withdraw a 50 µL aliquot, dilute with 0.5 mL EtOAc, and wash with 0.5 mL water to partition out the DMF.
-
Spot the organic layer on a Silica Gel 60 F254 TLC plate alongside the starting material. Elute with Hexane:EtOAc (3:1 v/v).
-
Validation Check: Spray the developed TLC plate with a 1% aqueous Ferric Chloride ( FeCl3 ) solution. The starting material and the mono-benzylated intermediate contain free phenolic hydroxyl groups that form highly colored coordination complexes (dark green/purple) with iron. The fully protected target product lacks free phenols and will not stain.
-
Decision Gate: Continue heating the reaction until the FeCl3 stain of the reaction mixture spot is completely negative.
Step 4: Quenching and Workup
-
Once validated, remove the flask from the oil bath and cool to room temperature.
-
Pour the mixture into 100 mL of vigorously stirred, ice-cold distilled water. This quenches the reaction, dissolves the inorganic salts ( KBr , unreacted K2CO3 ), and precipitates the highly hydrophobic crude product.
-
Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with distilled water (3 x 50 mL) to strictly remove residual DMF, followed by a final wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield a crude off-white solid.
Step 5: Purification
-
Recrystallize the crude residue from a minimum volume of boiling ethanol.
-
Allow the solution to cool slowly to room temperature to form a crystalline lattice, then transfer to an ice bath for 30 minutes to maximize yield.
-
Collect the crystals via vacuum filtration, wash with ice-cold ethanol, and dry under high vacuum.
Analytical Validation & Quality Control
To confirm the structural integrity of the synthesized 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, perform 1H NMR spectroscopy.
Expected 1H NMR (400 MHz, CDCl3 ) Signatures:
-
δ 7.45 - 7.30 (m, 10H): Aromatic protons of the two newly installed benzyl groups.
-
δ 7.35 (s, 1H) & δ 6.55 (s, 1H): Para-oriented aromatic protons on the core acetophenone ring (C-6 and C-3).
-
δ 5.15 (s, 2H) & δ 5.10 (s, 2H): Methylene protons ( −OCH2Ph ) of the benzyl ethers.
-
δ 3.85 (s, 3H): Methoxy group protons ( −OCH3 ).
-
δ 2.55 (s, 3H): Acetyl methyl protons ( −COCH3 ).
-
Critical Diagnostic: Total absence of a broad downfield singlet at δ 12.0 - 13.0 ppm. This definitively confirms the successful functionalization of the stubbornly hydrogen-bonded ortho-hydroxyl group.
References
-
Title : 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone | Source : PubChem, National Institutes of Health | URL :[Link][1]
-
Title : 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone 10mg CAS No:7298-22-8 | Source : AS-1 (アズワン) | URL :[Link][2]
-
Title : US5663449A - Intermediate compounds in the synthesis of heteroarylpiperidines, pyrrolidines and piperazines | Source : Google Patents | URL :[5]
Sources
- 1. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone | C23H22O4 | CID 15281256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4-Dihydroxy-5-Methoxyacetophenone | 7298-21-7 [amp.chemicalbook.com]
- 5. US5663449A - Intermediate compounds in the synthesis of heteroarylpiperidines, pyrrolidines and piperazines - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Profiling of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
Introduction: Unveiling the Bioactive Potential of a Novel Acetophenone Derivative
In the landscape of drug discovery and chemical biology, the exploration of novel chemical entities is paramount. The compound 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, a substituted acetophenone (CAS 7298-22-8), presents a unique structural motif that warrants investigation for potential biological activity.[1][] While its specific biological functions are not yet extensively characterized in public literature, its core structure is reminiscent of precursors to various bioactive molecules, such as chalcones and flavonoids, known for a wide range of pharmacological effects.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial in vitro characterization of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. The protocols detailed herein are designed to establish a foundational understanding of its cytotoxic profile and to explore its potential antioxidant, anti-inflammatory, and kinase inhibitory activities. By following these standardized and validated assays, researchers can generate robust and reproducible data to guide further investigation into the compound's mechanism of action and therapeutic potential.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone | PubChem[1] |
| Molecular Formula | C23H22O4 | PubChem[1] |
| Molecular Weight | 362.4 g/mol | PubChem[1] |
| CAS Number | 7298-22-8 | PubChem[1] |
Part 1: Foundational Assays: Cytotoxicity Profiling
A critical first step in the evaluation of any compound is to determine its effect on cell viability.[4][5] Cytotoxicity assays are essential for identifying the concentration range at which a compound may exert therapeutic effects without causing undue harm to cells, thereby establishing a therapeutic window.[5][6]
Rationale for Cytotoxicity Assessment
Understanding the cytotoxic potential of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is crucial for interpreting the results of subsequent bioactivity assays. High levels of cytotoxicity at concentrations where other biological effects are observed may indicate that the observed effects are a consequence of cell death rather than a specific molecular interaction. The MTT assay, a colorimetric method, is a widely used and reliable technique for assessing metabolic activity as an indicator of cell viability.[4][7]
Experimental Workflow for Cytotoxicity Profiling
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HeLa, A549, or a cell line relevant to a specific disease model) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone in DMSO.
-
Perform serial dilutions of the stock solution in cell culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[4]
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Part 2: Exploring Bioactivity: Antioxidant and Anti-inflammatory Potential
Many phenolic compounds exhibit antioxidant and anti-inflammatory properties. Given the structure of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, it is prudent to investigate these potential activities.
Rationale for Antioxidant and Anti-inflammatory Screening
Oxidative stress and inflammation are implicated in a multitude of diseases.[8] In vitro assays provide a rapid and effective means to assess the antioxidant and anti-inflammatory capabilities of a compound.[8][9] The DPPH assay is a common and straightforward method to evaluate free radical scavenging activity, a key antioxidant mechanism.[8] For anti-inflammatory potential, a cell-based assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a well-established model.[10]
Detailed Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a stock solution of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone in methanol or DMSO.
-
Perform serial dilutions to obtain a range of concentrations. Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the compound dilutions to 150 µL of the DPPH solution.
-
Include a blank (methanol/DMSO) and a control (DPPH solution with methanol/DMSO).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages and seed them in a 96-well plate at a density of 5 x 10^4 cells/well. Allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (determined from the cytotoxicity assay) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[10] Include wells for vehicle control, LPS-only, and compound-only.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
-
Determine the IC50 value for NO inhibition.
-
Visualizing the Anti-inflammatory Signaling Pathway
Caption: Potential inhibitory points in the LPS-induced NF-κB signaling pathway.
Part 3: Advanced Screening: Kinase Inhibition Assay
Protein kinases are a major class of drug targets. Screening novel compounds for kinase inhibitory activity can uncover valuable therapeutic leads.[11] A general, luminescence-based kinase assay can be adapted to test 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone against a panel of kinases.
Rationale for Kinase Inhibition Screening
Kinase dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[12] A universal kinase assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.[13] This allows for a broad screening approach.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone at various concentrations (or DMSO as a vehicle control).
-
Add 2 µL of the target kinase enzyme solution.
-
Add 2 µL of a mixture containing the specific substrate for the kinase and ATP.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Determine the IC50 value for any kinases that show significant inhibition.
-
Summary of Proposed In Vitro Assays:
| Assay | Purpose | Key Readout | Positive Control |
| MTT Assay | Assess cytotoxicity and determine a non-toxic concentration range. | Absorbance at 570 nm (Cell Viability) | Doxorubicin |
| DPPH Assay | Evaluate free radical scavenging (antioxidant) activity. | Absorbance at 517 nm (% Scavenging) | Ascorbic Acid / Trolox |
| Nitric Oxide (NO) Inhibition Assay | Measure anti-inflammatory potential in a cell-based model. | Absorbance at 540 nm (Nitrite Concentration) | Dexamethasone |
| ADP-Glo™ Kinase Assay | Screen for inhibition of a panel of protein kinases. | Luminescence (Kinase Activity) | Staurosporine (non-specific) or a known specific inhibitor |
Conclusion and Future Directions
These application notes provide a structured, multi-tiered approach to the initial in vitro characterization of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. By systematically evaluating its cytotoxicity, antioxidant, anti-inflammatory, and kinase inhibition profiles, researchers can build a comprehensive understanding of its bioactive potential. Positive "hits" in any of these assays should be followed by more detailed mechanistic studies, such as Western blotting to probe specific signaling pathways[10], or a broader kinase selectivity profiling. This foundational data is critical for making informed decisions about the future development of this and other novel chemical entities.
References
- Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- In Vitro Screening. (2025, March 28). Overview Of In Vitro – Antioxidant Models.
- Virology Research Services. (2024, March 9). Understanding Cytotoxicity.
- AAT Bioquest. (2024, March 12). What are the commonly used methods for measuring cytotoxicity?
-
National Center for Biotechnology Information. (n.d.). 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. PubChem. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024, August 30). In Vitro Exploration of Antioxidant Activity. Encyclopedia.pub. Retrieved from [Link]
-
Ma, P., Wusa, M., & Duer, Y. (2016). Study of the in vitro cytotoxicity testing of medical devices. PMC. Retrieved from [Link]
-
Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Retrieved from [Link]
-
van der Meer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Retrieved from [Link]
-
Gupta, A., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. Retrieved from [Link]
-
ResearchGate. (2023, December 27). (PDF) Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. Retrieved from [Link]
-
NextSDS. (n.d.). 1-[5-Methoxy-2,4-bis(phenylMethoxy)phenyl]-ethanone. Retrieved from [Link]
-
Apak, R. (2016). Recent Applications for in Vitro Antioxidant Activity Assay. Taylor & Francis Online. Retrieved from [Link]
-
IntechOpen. (2021, March 18). Recent Advances in Antioxidant Capacity Assays. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Beilstein-Institut. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Retrieved from [Link]
-
MDPI. (2016, September 22). A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. Retrieved from [Link]
Sources
- 1. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone | C23H22O4 | CID 15281256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. kosheeka.com [kosheeka.com]
- 5. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. promega.com [promega.com]
Application Note: 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone in Advanced Organic Synthesis
Target Audience: Synthetic Organic Chemists, Natural Product Researchers, and Drug Development Professionals.
Introduction & Scientific Context
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (CAS: 7298-22-8), also known as 2',4'-dibenzyloxy-5'-methoxyacetophenone, is an orthogonally protected, highly functionalized aromatic building block[1]. In the realm of drug discovery and natural product synthesis, polyphenolic compounds such as flavonoids, chalcones, and isoflavonoids are highly sought after for their broad-spectrum pharmacological activities, including kinase inhibition, anti-inflammatory, and antineoplastic properties[2].
This specific acetophenone derivative provides the exact oxygenation pattern (5-methoxy, 2,4-dioxygenated) required to synthesize complex bioactive scaffolds like eupatorin derivatives and polymethoxyflavones.
Physicochemical Summary
| Property | Value |
| Chemical Name | 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone |
| CAS Number | 7298-22-8 |
| Molecular Formula | C₂₃H₂₂O₄ |
| Molecular Weight | 362.42 g/mol |
| Appearance | Off-White Solid |
| PubChem CID | 15281256 |
Mechanistic Insights: The Causality of Protecting Group Strategy
In advanced synthetic workflows, the choice of protecting groups dictates the success of the entire sequence. The use of benzyl (phenylmethoxy) groups at the 2' and 4' positions in this molecule is highly deliberate:
-
Alkaline Stability: The primary downstream application of this molecule is the Claisen-Schmidt condensation, which requires strongly basic conditions[3]. Acetyl protecting groups would undergo rapid saponification under these conditions. Benzyl ethers remain completely inert.
-
Chemoselective Deprotection: Unlike methyl ethers, which require harsh Lewis acids (e.g., boiling HBr or prolonged BBr₃ exposure) that can destroy sensitive heterocyclic backbones, benzyl ethers can be cleaved selectively. Depending on the target, they can be removed via mild Lewis acids (like BCl₃ at low temperatures) to preserve alkenes, or via catalytic hydrogenolysis (Pd/C, H₂) if simultaneous reduction of an alkene is desired[4].
Experimental Protocols: From Acetophenone to Flavone
The following self-validating protocols outline the transformation of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone into a highly oxygenated flavone.
Protocol A: Synthesis of the Protected Chalcone via Claisen-Schmidt Condensation
This step couples the acetophenone with an aromatic aldehyde to form the α,β -unsaturated ketone (chalcone) core[2].
Reagents:
-
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (1.0 eq)
-
Substituted Benzaldehyde (1.1 eq)
-
Barium Hydroxide Octahydrate, Ba(OH)₂·8H₂O (1.5 eq) or 50% aqueous KOH
-
Ethanol / DMF (4:1 v/v)
Step-by-Step Methodology:
-
Dissolve the acetophenone and the benzaldehyde derivative in the Ethanol/DMF mixture at room temperature. Causality: DMF is added to ensure complete solubilization of the bulky dibenzyloxy starting material.
-
Add Ba(OH)₂·8H₂O in one portion. Causality: Ba(OH)₂ provides a mild, heterogeneous basic environment that efficiently catalyzes the enolate formation while suppressing side reactions like the Cannizzaro reaction or retro-aldol cleavage often seen with concentrated NaOH[3].
-
Stir the reaction mixture at 40 °C for 12–18 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
-
Pour the mixture into ice-cold 1M HCl to neutralize the base and precipitate the product.
-
Filter the resulting yellow solid, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure 2',4'-dibenzyloxy-5'-methoxychalcone.
Protocol B: Chemoselective Deprotection of Benzyl Ethers
To cyclize the chalcone into a flavone, the 2'-hydroxyl group must be free to act as an internal nucleophile.
Step-by-Step Methodology:
-
Dissolve the protected chalcone in anhydrous Dichloromethane (DCM) and cool to -78 °C under an Argon atmosphere.
-
Dropwise add Boron Trichloride (BCl₃, 1.0 M in DCM, 3.0 eq).
-
Stir at -78 °C for 2 hours, then allow to warm to 0 °C.
-
Quench carefully with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Causality for choosing BCl₃ over Pd/C: Catalytic hydrogenation (Pd/C, H₂) would successfully remove the benzyl groups but would simultaneously reduce the α,β -unsaturated double bond, yielding a dihydrochalcone. BCl₃ acts as a hard Lewis acid, coordinating to the ether oxygens and cleaving the benzyl-oxygen bond without reducing the critical enone system[4].
Protocol C: Oxidative Cyclization to Flavone
Step-by-Step Methodology:
-
Dissolve the deprotected 2',4'-dihydroxy-5'-methoxychalcone in anhydrous DMSO.
-
Add a catalytic amount of Iodine (I₂, 0.1 eq).
-
Heat the mixture to 130 °C for 3–5 hours.
-
Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash the organic layer with saturated Na₂S₂O₃ to remove residual iodine. Causality: I₂/DMSO is a superior reagent system for this transformation. The DMSO oxidizes the iodine to form an active iodonium species, which attacks the alkene. The free 2'-hydroxyl group then performs an intramolecular nucleophilic attack, followed by the elimination of HI to aromatize the system into a flavone. This avoids the high toxicity and difficult purification associated with Selenium Dioxide (SeO₂) oxidations.
Synthetic Workflow Visualization
Figure 1: Synthetic workflow from the protected acetophenone building block to the final flavone scaffold.
Analytical Validation
To ensure the integrity of the self-validating protocols, the following analytical checkpoints must be observed:
-
Chalcone Formation (Protocol A): Verified by ¹H NMR via the appearance of two distinct doublet signals (approx. δ 7.4–7.8 ppm) with a large coupling constant ( J≈15.5 Hz), confirming the trans ( E ) geometry of the α,β -unsaturated protons.
-
Deprotection (Protocol B): Confirmed by the disappearance of the characteristic benzyl -CH₂- singlets (approx. δ 5.1–5.3 ppm) and the aromatic multiplet of the phenyl rings in the ¹H NMR spectrum.
-
Flavone Cyclization (Protocol C): High-Resolution Mass Spectrometry (HRMS) will show a mass shift of -2 Da from the dihydroxychalcone (loss of 2H during oxidative aromatization). ¹H NMR will show the diagnostic singlet of the flavone C-3 proton at approximately δ 6.5–6.8 ppm.
References
-
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone - PubChem - NIH National Center for Biotechnology Information (NCBI). URL:[Link]
-
Synthesis and Medicinal Significance of Chalcones- A Review Allied Business Academies. URL:[Link]
-
New Synthesis of Chalcone Derivatives and Their Applications Chemical Review and Letters. URL:[Link]
-
Isolation and identification of the metabolites of Sudanese medicinal plants and synthesis of flavonoid glycosides Kobe University. URL:[Link]
Sources
Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
Introduction
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is a complex acetophenone derivative with significant potential in pharmaceutical and chemical synthesis. Its intricate structure, featuring a substituted phenyl ring with methoxy and benzyloxy groups, necessitates a reliable and accurate analytical method for its quantification. This is crucial for quality control during synthesis, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and specificity.[1]
This application note details the development and validation of a robust reversed-phase HPLC (RP-HPLC) method for the precise determination of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. The described method is tailored to the physicochemical properties of the analyte and is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][3]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.
-
Molecular Formula: C23H22O4[4]
-
Molecular Weight: 362.4 g/mol [4]
-
Structure:
-
Calculated XLogP3: 4.5[4]
The high XLogP3 value indicates that 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is a non-polar, hydrophobic compound. This strongly suggests that a reversed-phase HPLC method, which utilizes a non-polar stationary phase and a polar mobile phase, will be the most effective separation strategy.[5]
HPLC Method Development
The primary objective of the method development was to achieve a symmetric peak for the analyte, free from interference from potential impurities or degradation products, within a reasonable analysis time.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.
-
Column Selection: Given the non-polar nature of the analyte, a C18 stationary phase was selected as the initial choice.[5] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.[6]
-
Mobile Phase Selection: A mixture of acetonitrile and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase chromatography and generally provides good peak shapes for a wide range of compounds.
-
Detection Wavelength: To determine the optimal wavelength for detection, a UV scan of the analyte in the mobile phase was performed. The maximum absorption (λmax) was observed at approximately 280 nm, which is consistent with the chromophores present in the acetophenone structure.[7] This wavelength was selected for quantification to ensure maximum sensitivity.
Optimization of Chromatographic Conditions
An isocratic elution with an initial mobile phase composition of 70:30 (v/v) acetonitrile:water was evaluated. This resulted in a reasonable retention time for the analyte. To ensure optimal peak shape and resolution, further optimization was carried out by systematically adjusting the mobile phase composition and flow rate. A slight increase in the aqueous component can sometimes improve the separation from closely eluting impurities. A flow rate of 1.0 mL/min was found to provide a good balance between analysis time and column efficiency.
The final optimized chromatographic conditions are summarized in the table below.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample containing approximately 25 mg of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][8][9] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.
System Suitability
Before commencing the validation experiments, the system suitability was established by injecting five replicate injections of a working standard solution (50 µg/mL). The acceptance criteria were in accordance with USP General Chapter <621>.[10][11]
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | 0.5% |
The results confirmed the suitability of the chromatographic system for the intended analysis.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To demonstrate specificity, a forced degradation study was conducted.[6] The analyte was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The chromatograms of the stressed samples were compared with that of an unstressed standard. The main peak was assessed for purity using a photodiode array detector. In all cases, the degradation products were well-resolved from the parent peak, and the peak purity of the analyte was found to be satisfactory.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of six concentrations of the analyte ranging from 10 µg/mL to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity over the tested range.
Accuracy
The accuracy of the method was determined by performing a recovery study at three different concentration levels (80%, 100%, and 120% of the nominal concentration). A known amount of the analyte was spiked into a placebo matrix, and the samples were analyzed in triplicate. The mean recovery was found to be within the acceptable range of 98.0% to 102.0%.
Precision
The precision of the analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2]
-
Repeatability (Intra-day Precision): Six replicate injections of the same sample solution were analyzed on the same day. The RSD of the peak areas was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of data was calculated.
Table 3: Precision Results
| Precision | RSD (%) |
| Repeatability | 0.8% |
| Intermediate Precision | 1.2% |
The low RSD values demonstrate the excellent precision of the method.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, including the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters were checked under each of these varied conditions and were found to remain within the acceptance criteria, demonstrating the robustness of the method.
Workflow and Diagrams
The overall workflow for the HPLC method development and validation is depicted in the following diagram.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
A simple, specific, accurate, and precise reversed-phase HPLC method has been successfully developed and validated for the quantitative determination of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. The method validation results demonstrate that the procedure is suitable for its intended purpose in a quality control environment. The robustness of the method ensures its reliability for routine use in the pharmaceutical industry.
References
- United States Pharmacopeia (USP).
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
Waters. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
Element Lab Solutions. USP 621 Changes. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15281256, 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. [Link]
-
PubMed. [Determination of Four Acetophenones in Radix Cynanchi Bungei by High Performance Liquid Chromatography-Photodiode Array Detection]. [Link]
-
Chromatography Online. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Pharma Knowledge Forum. How to Develop HPLC Method for Nonpolar Compounds. [Link]
-
PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. [Link]
-
IJSDR. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone | C23H22O4 | CID 15281256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. scribd.com [scribd.com]
- 10. usp.org [usp.org]
- 11. agilent.com [agilent.com]
Application Notes and Protocols: NMR Spectroscopy Reference Data for 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is a complex aromatic ketone of interest in synthetic chemistry and drug discovery. Its multifaceted structure, featuring a substituted acetophenone core with both methoxy and benzyloxy functionalities, necessitates unambiguous characterization for quality control, reaction monitoring, and structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete structural elucidation of such molecules in solution.
Molecular Structure and Atom Numbering
For clarity and consistency in spectral assignment, the atoms of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone are numbered as illustrated below. This numbering scheme will be used throughout this guide.
Figure 1. Chemical structure of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone with IUPAC numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is characterized by distinct signals corresponding to the acetyl, methoxy, benzyloxy, and aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-1' (Acetyl, -C(O)CH₃) | ~ 2.5 - 2.6 | Singlet (s) | 3H | The acetyl protons are deshielded by the adjacent carbonyl group, typically appearing as a singlet in this region for acetophenones. |
| H-1'' (Methoxy, -OCH₃) | ~ 3.8 - 3.9 | Singlet (s) | 3H | Methoxy group protons on an aromatic ring typically resonate as a singlet in this range.[1] |
| H-1'''/H-1'''' (Benzyloxy, -OCH₂Ph) | ~ 5.1 - 5.2 | Singlet (s) | 4H | The methylene protons of the two benzyl groups are chemically equivalent and appear as a singlet. Their chemical shift is downfield due to the adjacent oxygen and aromatic ring.[2] |
| H-3 | ~ 6.6 - 6.7 | Singlet (s) | 1H | This aromatic proton is shielded by two ortho alkoxy groups and is expected to appear as a singlet due to the absence of adjacent protons. |
| H-6 | ~ 7.7 - 7.8 | Singlet (s) | 1H | This aromatic proton is deshielded by the ortho acetyl group and is expected to be a singlet. |
| H-3''' to H-7''' / H-3'''' to H-7'''' (Phenyl of Benzyl) | ~ 7.2 - 7.5 | Multiplet (m) | 10H | The protons of the two phenyl rings of the benzyloxy groups will appear as a complex multiplet in the aromatic region. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon environment in the molecule. Chemical shifts (δ) are reported in ppm relative to TMS.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1' (Acetyl, -C(O)C H₃) | ~ 29 - 32 | The methyl carbon of the acetyl group typically resonates in this upfield region.[3] |
| C-1'' (Methoxy, -OC H₃) | ~ 55 - 57 | The carbon of an aromatic methoxy group typically appears in this range.[4] |
| C-1'''/C-1'''' (Benzyloxy, -OC H₂Ph) | ~ 70 - 72 | The methylene carbons of benzyl ethers are characteristically found in this region.[2] |
| C-3 | ~ 95 - 98 | This aromatic carbon is shielded by two ortho alkoxy groups. |
| C-5 | ~ 105 - 108 | This aromatic carbon is influenced by the para methoxy and ortho benzyloxy groups. |
| C-1 | ~ 115 - 118 | The ipso-carbon attached to the acetyl group. |
| C-2'''/C-6'''/C-2''''/C-6'''' (Phenyl of Benzyl) | ~ 127 - 129 | Ortho carbons of the phenyl rings. |
| C-4'''/C-4'''' (Phenyl of Benzyl) | ~ 128 - 129 | Para carbons of the phenyl rings. |
| C-3'''/C-5'''/C-3''''/C-5'''' (Phenyl of Benzyl) | ~ 128 - 129 | Meta carbons of the phenyl rings. |
| C-2''/C-2'''' (ipso-Phenyl of Benzyl) | ~ 136 - 138 | The ipso-carbons of the phenyl rings attached to the methylene group. |
| C-2 | ~ 158 - 160 | Aromatic carbon bearing a benzyloxy group. |
| C-4 | ~ 160 - 162 | Aromatic carbon bearing a benzyloxy group. |
| C-5 | ~ 163 - 165 | Aromatic carbon bearing the methoxy group. |
| C=O (Acetyl, -C (O)CH₃) | ~ 198 - 202 | The carbonyl carbon of an aryl ketone is significantly deshielded and appears far downfield.[5] |
Experimental Protocols
I. Sample Preparation
A well-prepared sample is crucial for obtaining high-resolution NMR spectra. The following protocol is recommended:
-
Sample Purity: Ensure the sample of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice for this compound.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Dissolution: After adding the solvent, gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to ensure no solid particles are present.
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid any particulate matter from entering the tube.
-
Internal Standard: Tetramethylsilane (TMS) is often present in commercially available deuterated solvents. If not, a small amount can be added as an internal reference (0 ppm).
II. NMR Data Acquisition
The following parameters are recommended for data acquisition on a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm (centered around 6-8 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-240 ppm (centered around 100-120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
Temperature: 298 K.
Data Processing and Referencing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Visualization of Experimental Workflow and Structural Relationships
The logical flow from sample preparation to spectral interpretation is crucial for a comprehensive understanding of the NMR analysis.
The relationship between the functional groups of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone and their expected NMR signals is a key aspect of the analysis.
Conclusion
This application note provides a comprehensive guide for the NMR analysis of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predictive spectral data and interpretations offered herein serve as a robust reference for spectral assignment and structural verification. This information is intended to facilitate the work of researchers and professionals in the fields of chemical synthesis and drug development, ensuring the accurate characterization of this and related molecular entities.
References
-
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. American Chemical Society. [Link]
-
1H and 13C NMR spectra of benzyl compounds. R Discovery. [Link]
-
Methoxy groups just stick out. ACD/Labs. [Link]
-
4'-Benzyloxy-2'-hydroxyacetophenone. SpectraBase. [Link]
-
Origin of the Conformational Modulation of the 13 C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. ACS Publications. [Link]
-
1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. ResearchGate. [Link]
-
Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Nature. [Link]
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]
-
13 C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. scite.ai. [Link]
-
[Supporting Information]. The Royal Society of Chemistry. [Link]
Sources
Crystallization techniques for 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
An Application Guide to the Crystallization of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
Introduction
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is a complex aromatic ketone often synthesized as an intermediate in the creation of various organic molecules, including flavonoids and other biologically active compounds. Achieving a high degree of purity for this substance is paramount for its use in subsequent synthetic steps and for accurate analytical characterization. Crystallization stands as the definitive technique for the purification of solid organic compounds, capable of yielding materials of exceptional purity by separating the target molecule from soluble impurities and byproducts.
This document provides a comprehensive guide to developing a robust crystallization protocol for 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. It is designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of steps to explore the underlying principles of solvent selection and the causal factors that dictate the success of various crystallization techniques. The protocols herein are designed as self-validating systems, empowering the scientist to rationally select and optimize a method based on empirical observation.
Physicochemical Profile of the Target Compound
Understanding the inherent properties of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is the foundational step in designing its purification strategy. The presence of two bulky, nonpolar phenylmethoxy (benzyloxy) groups and a large carbon skeleton suggests low solubility in polar solvents and a higher affinity for organic solvents of moderate to low polarity.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂O₄ | [1][] |
| Molecular Weight | 362.42 g/mol | [1][] |
| Appearance | Off-White Solid | [][3] |
| Computed XLogP3 | 4.5 | [1] |
| CAS Number | 7298-22-8 | [1][] |
Note: XLogP3 is a computed measure of hydrophobicity; a value of 4.5 indicates significant nonpolar character.
The Guiding Principle: Achieving Supersaturation
Crystallization is fundamentally a process of controlled precipitation. It hinges on creating a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility, thereby providing the thermodynamic driving force for the formation of a solid phase. The manner in which supersaturation is achieved and controlled dictates the quality, size, and purity of the resulting crystals. A slow, methodical approach allows molecules to self-assemble into a highly ordered, energetically favorable crystal lattice, excluding impurities. In contrast, rapid precipitation traps impurities and solvent, leading to an amorphous or poorly defined solid.[4][5]
Part 1: The Cornerstone of Success — Solvent Selection
The most critical factor in any crystallization procedure is the choice of solvent.[6][7] An ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[7]
Causality Behind Solvent Choice: The principle of "like dissolves like" provides a strong starting point. Given the compound's high XLogP3 value, we anticipate good solubility in moderately polar to nonpolar solvents. The presence of ether and ketone functional groups may allow for some interaction with slightly more polar solvents. The ideal solvent should also be unreactive, have a relatively low boiling point (ideally below 100°C for easy removal), and be non-toxic.[6]
Protocol 1: Systematic Solvent Screening
This protocol uses a small amount of material to efficiently test a range of solvents.
Materials:
-
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (approx. 100 mg)
-
Small test tubes or vials (10-12)
-
A selection of candidate solvents (see Table 2)
-
Heat gun or water bath
-
Ice bath
Procedure:
-
Preparation: Place approximately 5-10 mg of the compound into each test tube.
-
Room Temperature Test: To each tube, add the chosen solvent dropwise, swirling after each addition, up to ~0.5 mL. Observe the solubility.
-
Scientist's Note: If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. Reject this solvent for single-solvent crystallization but keep it in mind for use as the "soluble solvent" in a mixed-solvent system.[8]
-
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. Add more solvent in small portions until the solid completely dissolves.
-
Rationale: This step identifies solvents capable of fully solvating the compound at elevated temperatures. If an excessive volume of solvent is required, it may be unsuitable due to low solubility even when hot.[8]
-
-
Cooling & Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod to induce nucleation. Subsequently, place the tubes in an ice bath for 15-20 minutes.
-
Evaluation: A successful solvent is one in which the compound was soluble when hot but formed a significant amount of crystalline precipitate upon cooling.
Table 2: Candidate Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale for Inclusion |
| Ethanol | 78 | Polar | Moderate polarity may interact with ether/ketone groups.[6] |
| Isopropanol | 82 | Polar | Similar to ethanol, offers a slightly different polarity profile. |
| Ethyl Acetate | 77 | Moderately Polar | Often a good choice for organic complexes and moderately polar compounds.[5][6] |
| Acetone | 56 | Moderately Polar | High volatility, use with care. Can be a powerful solvent.[6] |
| Toluene | 111 | Nonpolar | Good for aromatic compounds; high boiling point requires care.[5][6] |
| Hexanes/Heptane | ~69 | Nonpolar | Excellent nonpolar solvent; may be too weak alone but ideal as an antisolvent.[6] |
| Dichloromethane | 40 | Moderately Polar | Very volatile, often yields crystals via slow evaporation but can lead to solvent inclusion.[5] |
| Acetonitrile | 82 | Polar | A polar aprotic solvent that can be effective for a range of compounds.[9] |
Part 2: Core Crystallization Methodologies
Based on the results of the solvent screening, one or more of the following detailed protocols can be employed.
Workflow for Crystallization Method Selection
Caption: Decision workflow for selecting the appropriate crystallization protocol.
Protocol 2: Slow Cooling Crystallization
This is the most traditional and widely applicable method, relying on the temperature-dependent solubility of the compound.
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone in the minimum amount of the chosen "good" solvent (from Protocol 1) at its boiling point. Add the solvent portion-wise until the last of the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly and undisturbed to room temperature.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
Harvesting: Collect the crystals via vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
Protocol 3: Antisolvent Crystallization
This technique is highly effective when a compound is very soluble in one solvent (the "solvent") and very insoluble in another (the "antisolvent").[4] The two solvents must be miscible.[7]
Principle of Antisolvent Crystallization
Caption: The process of inducing crystallization by adding an antisolvent.
Procedure:
-
Preparation: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature to create a near-saturated solution.
-
Antisolvent Addition: While gently stirring, add the "antisolvent" (e.g., heptane or water, if miscible) drop by drop.
-
Induction: Continue adding the antisolvent until the solution becomes faintly turbid (cloudy). The turbidity indicates the onset of nucleation.
-
Growth: Stop the addition and allow the solution to stand undisturbed. The formed nuclei will slowly grow into larger crystals. If desired, a small amount of additional antisolvent can be added after initial crystal formation to improve the yield.
-
Isolation: Allow the system to equilibrate for at least an hour, then cool in an ice bath before harvesting the crystals by vacuum filtration.
Protocol 4: Vapor Diffusion
This method is unparalleled for growing high-quality single crystals suitable for X-ray diffraction, as it provides an extremely slow and controlled rate of solvent evaporation or concentration.[12][13] It can be performed in either a "hanging drop" or "sitting drop" configuration.[13][14]
Procedure (Sitting Drop Method):
-
Reservoir Preparation: In a sealed container (like a crystallization plate or a small beaker inside a sealed jar), place a larger volume (e.g., 10 mL) of a solvent in which the compound is poorly soluble (the "antisolvent" or a mixture that is a poor solvent). This is the reservoir.
-
Drop Preparation: In a small, open vial or on a pedestal inside the sealed container, place a small volume (e.g., 0.5-1 mL) of a concentrated solution of the compound dissolved in a more volatile, "good" solvent.
-
Equilibration: Seal the main container. Over time, the more volatile "good" solvent in the small vial will slowly evaporate from the drop and diffuse into the larger reservoir.
-
Incubation: Store the sealed container in a vibration-free location and monitor for crystal growth over several days to weeks.
References
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
-
Dunlop, K. V., & Hazes, B. (2005). A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent. Acta Crystallographica Section D: Biological Crystallography, 61(8), 1041–1048. [Link]
-
Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
-
Mettler Toledo. Using AntiSolvent for Crystallization. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Benvenuti, M., & Mangani, S. (2007). Crystallization of soluble proteins in vapor diffusion for x-ray crystallography.
-
EPFL. (n.d.). Guide for crystallization. [Link]
-
SLAC National Accelerator Laboratory. Crystal Growth. Linac Coherent Light Source / Biology. [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Guide. Scribd. [Link]
-
Anonymous. (n.d.). Solvent Selection and Recrystallization Guide. Scribd. [Link]
- Benvenuti, M., & Mangani, S. (2007). Crystallization of soluble proteins in vapor diffusion for x-ray crystallography.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15281256, 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. [Link]
-
Hampton Research. Crystallization Tips. [Link]
-
Wang, J., et al. (a) Thermal protocols for the cooling rate dependent crystallization... ResearchGate. [Link]
-
NextLevel. (n.d.). 1-[5-Methoxy-2,4-bis(phenylMethoxy)phenyl]-ethanone — Chemical Substance Information. [Link]
- Thorat, A. A. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical and Environmental Engineering.
-
Science.gov. cooling crystallization process: Topics by Science.gov. [Link]
- Koutselas, I. B. (2018). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. MDPI.
- Simon, L. L., et al. (2022). Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy. MDPI.
- Jones, A. G. (2011). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 17(4), 269-291.
-
MDPI. Special Issue : Anti-Solvent Crystallization. [Link]
- Mehmood, T., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
- Groen, J. C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1863.
- SciSpace. Crystallization kinetics and polymorphism in aromatic polyketones (PEKEKK) with different molecular weight.
- Charcosset, C. (2023).
-
AXEL. 85-1677-88 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone 10mg CAS No:7298-22-8 016142. [Link]
- Jones, J. P., et al. (2015). The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone.
- Khan, I., et al. (2022). Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. Molecules, 27(14), 4410.
- ChemicalBook. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4.
- Google Patents. Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
Sources
- 1. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone | C23H22O4 | CID 15281256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. axel.as-1.co.jp [axel.as-1.co.jp]
- 4. mt.com [mt.com]
- 5. unifr.ch [unifr.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijcea.org [ijcea.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 14. scribd.com [scribd.com]
Technical Support Center: Optimizing Yield in 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone Synthesis
Welcome to the Application Scientist Support Portal. The synthesis of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (commonly referred to as 2,4-bis(benzyloxy)-5-methoxyacetophenone) is a critical bottleneck in the preparation of isoflavones such as Glycitein [1]. While the global transformation—a double Williamson ether synthesis—appears straightforward on paper, researchers frequently encounter stalled reactions, poor yields, and intractable mixtures.
This guide is designed to move beyond basic procedures by explaining the mechanistic causality behind these failures and providing a self-validating workflow to ensure high-yield, reproducible bis-benzylation [2].
Mechanistic Workflow & Reaction Pathway
Figure 1: Mechanistic workflow of 2,4-dihydroxy-5-methoxyacetophenone bis-benzylation.
Troubleshooting FAQs: The Causality of Reaction Failures
Q1: My reaction stalls at ~50% conversion. LC-MS shows a mass corresponding to mono-benzylation. Why won't it go to completion? A1: This is the most common issue and is rooted in the substrate's electronics. The starting material, 2,4-dihydroxy-5-methoxyacetophenone, has two hydroxyl groups with vastly different pKa values. The 4-OH is highly acidic and easily deprotonated. However, the 2-OH group forms a strong, six-membered intramolecular hydrogen bond with the adjacent acetyl carbonyl oxygen. This H-bond drastically reduces the nucleophilicity of the 2-OH oxygen. To break this thermodynamic sink, you must provide sufficient thermal energy (minimum 80°C) and use a highly reactive electrophile to force the second alkylation [3].
Q2: I am observing significant benzyl alcohol formation and my product is oiling out during workup. What is causing this? A2: Benzyl alcohol is a byproduct of the hydrolysis of your alkylating agent (Benzyl Bromide or Chloride). This occurs when adventitious water is present in your reaction matrix. Potassium carbonate ( K2CO3 ) is highly hygroscopic; if it is not oven-dried prior to use, it will introduce water into the system. The water outcompetes the sterically hindered 2-OH group for the benzyl halide. Furthermore, the presence of unreacted mono-benzylated intermediate lowers the melting point of the final mixture, causing the product to "oil out" rather than precipitate cleanly during aqueous workup.
Q3: Should I use Benzyl Chloride (BnCl) or Benzyl Bromide (BnBr)? A3: We strongly recommend Benzyl Bromide. Because the 2-OH position is electronically deactivated (due to the H-bond) and sterically hindered, you need an electrophile with a superior leaving group. Bromide is a much better leaving group than chloride. If your lab must use Benzyl Chloride due to regulatory or cost constraints, you must add a catalytic amount of Potassium Iodide (KI, 0.2 equivalents). This facilitates an in situ Finkelstein reaction, temporarily converting BnCl to the highly reactive Benzyl Iodide (BnI) to drive the reaction forward [2].
Quantitative Data: Optimization of Reaction Parameters
To illustrate the impact of these variables, review our internal optimization data below. Notice the dramatic shift in yield when switching from a weak solvent/electrophile combination to the optimized protocol.
| Alkylating Agent | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Conversion to Bis-Product (%) | Primary Issue Observed |
| Benzyl Chloride (2.2 eq) | K2CO3 (3.0 eq) | Acetone | 56 (Reflux) | 24 | < 30% | Reaction stalls at mono-benzylation. |
| Benzyl Chloride (2.5 eq) | K2CO3 (3.0 eq) | DMF | 80 | 24 | ~ 65% | Slow kinetics; product oils out during workup. |
| Benzyl Chloride (2.5 eq) | K2CO3 (3.0 eq) / KI (0.2 eq) | DMF | 80 | 16 | > 85% | Finkelstein catalysis improves yield significantly. |
| Benzyl Bromide (2.5 eq) | K2CO3 (3.0 eq) | DMF | 80 | 12 | > 95% | Optimal conditions; clean precipitation. |
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Do not proceed to the next step unless the prior validation checkpoint has been met.
Materials Required:
-
2,4-Dihydroxy-5-methoxyacetophenone (1.0 equivalent)
-
Benzyl Bromide (2.5 equivalents)
-
Anhydrous Potassium Carbonate ( K2CO3 , 3.0 equivalents) - Must be oven-dried at 120°C for 4 hours prior to use.
-
Anhydrous N,N-Dimethylformamide (DMF)
Step 1: Deprotonation
-
Charge a dry, nitrogen-flushed round-bottom flask with 2,4-dihydroxy-5-methoxyacetophenone (1.0 eq) and anhydrous DMF (10 volumes).
-
Add oven-dried K2CO3 (3.0 eq) in one portion at room temperature. Stir vigorously for 30 minutes.
Validation Checkpoint 1: The reaction mixture will immediately transition from a pale yellow solution to a thick, opaque mustard-yellow suspension. This visual shift confirms the successful deprotonation of the 4-hydroxyl group into the phenoxide anion. If the solution remains pale, your base is inactive or wet.
Step 2: Alkylation 3. Add Benzyl Bromide (2.5 eq) dropwise over 15 minutes via an addition funnel to control the mild exotherm. 4. Equip the flask with a reflux condenser and heat the reaction block to 80°C. Stir at this temperature for 12 hours.
Validation Checkpoint 2: At the 4-hour mark, perform a TLC (Hexanes:EtOAc 3:1). The starting material ( Rf ~0.15) should be completely absent. You will observe a dominant intermediate spot ( Rf ~0.35, mono-benzylated). At the 12-hour mark, perform a second TLC. The mono-benzylated spot must be consumed, replaced by a single non-polar spot ( Rf ~0.60), which is the target bis-benzylated product.
Step 3: Workup and Isolation 5. Cool the reaction mixture to room temperature. 6. Pour the mixture slowly into a beaker containing vigorously stirred ice-cold distilled water (40 volumes relative to starting material).
Validation Checkpoint 3: Upon contact with water, the product will immediately crash out as an off-white to beige crystalline solid. If the product forms a sticky oil at the bottom of the beaker, the reaction did not reach completion (mono-benzylated impurity is present) or the DMF was not sufficiently diluted.
-
Stir the aqueous suspension for 1 hour to ensure all trapped DMF diffuses into the water.
-
Filter the solid via vacuum filtration, wash the filter cake with cold water (3 x 10 volumes), and dry under vacuum at 45°C overnight. The crude product is typically >95% pure and suitable for downstream synthesis.
References
Preventing degradation of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone during storage
Welcome to the Technical Support Center for the handling and long-term storage of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (also known as 2,4-dibenzyloxy-5-methoxyacetophenone). This highly functionalized intermediate is critical in the synthesis of chalcones, flavonoids, and advanced active pharmaceutical ingredients (APIs).
Because this molecule contains both an acetophenone core and two benzyloxy (phenylmethoxy) protecting groups , it is highly susceptible to specific environmental triggers. This guide provides drug development professionals with the mechanistic causality behind these degradation pathways, troubleshooting FAQs, and self-validating protocols to ensure absolute structural integrity during storage.
Mechanistic Causality of Degradation
To prevent degradation, researchers must understand the thermodynamic and kinetic vulnerabilities of the molecule's structural moieties:
-
Photolytic Cleavage (Debenzylation): Benzyl ethers are highly sensitive to visible-light-mediated oxidative debenzylation[1]. When exposed to UV or ambient laboratory light, the acetophenone core can act as an internal photosensitizer, accelerating the photochemical cleavage of the C2 and C4 benzyloxy groups[2]. This yields benzaldehyde byproducts and exposes the underlying phenols.
-
Aerobic Auto-Oxidation: Atmospheric oxygen readily interacts with the benzylic position of the protecting groups. This auto-oxidation forms transient peroxide intermediates that subsequently collapse, cleaving the ether bond[3]. Furthermore, once the protective benzyloxy groups are lost, the resulting electron-rich aromatic ring rapidly oxidizes into highly conjugated, dark-colored quinones[4].
-
Hydrolytic Cleavage: While more stable than esters, benzyloxy linkages can undergo hydrolysis when exposed to ambient moisture or pH extremes over prolonged periods[5].
Fig 1: Mechanistic degradation pathways of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone.
Troubleshooting & FAQs
Q1: My stored batch changed from a pale-yellow powder to a dark brown solid. What happened? A1: This is a definitive indicator of oxidative degradation[4]. The color change is not the cleavage of the benzyloxy groups itself, but the downstream consequence. Once the benzyloxy groups are cleaved via photo-oxidation[3], the newly exposed phenolic hydroxyls on the electron-rich aromatic ring rapidly oxidize into dark, highly conjugated quinone species[4].
Q2: HPLC analysis of my stored sample shows new peaks with shorter retention times. What are they? A2: These are debenzylated degradation products (e.g., 1-[2-hydroxy-5-methoxy-4-(phenylmethoxy)phenyl]-ethanone or the fully deprotected 2,4-dihydroxy analog). Benzyl ethers are cleaved by trace moisture (hydrolysis)[5] or ambient light (photolysis)[1], yielding more polar phenolic compounds that elute earlier on a reverse-phase C18 column.
Q3: Can I store this compound in a standard laboratory freezer (-20°C) in a clear glass vial? A3: No. While low temperatures reduce thermal degradation kinetics, clear vials offer zero protection against photolytic debenzylation[2]. Furthermore, standard freezers are high-humidity environments. If the vial is not hermetically sealed, condensation will introduce moisture, driving ether hydrolysis[5]. Acetophenone derivatives require strict temperature and ventilation control[6].
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, do not rely solely on theoretical storage guidelines. Implement the following self-validating workflows to empirically confirm stability.
Protocol A: Stability-Indicating Forced Degradation Assay
Causality & Validation: This protocol operates as a self-validating system. The parallel control vial establishes the intrinsic baseline purity of the batch, ensuring that any degradation observed in the stressed vials is causally linked to the isolated environmental variable rather than pre-existing synthetic impurities.
-
Preparation: Dissolve 10 mg of the API intermediate in 10 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.
-
Aliquoting & Stressing: Divide the stock equally into four 2 mL glass vials:
-
Vial 1 (Control): Amber vial, sealed under Argon, kept at 4°C.
-
Vial 2 (Oxidative Stress): Amber vial, add 100 µL of 3% H₂O₂ to force peroxide formation[3].
-
Vial 3 (Hydrolytic Stress): Amber vial, add 100 µL of 0.1 M HCl to force ether cleavage[5].
-
Vial 4 (Photolytic Stress): Clear vial, expose to a 254 nm UV lamp for 24 hours to force debenzylation[4].
-
-
Analysis: Dilute all samples to 0.1 mg/mL with mobile phase and analyze via RP-HPLC (C18 column, 254 nm UV detection). The emergence of specific degradation peaks in Vials 2-4 provides a diagnostic fingerprint to identify future storage failures.
Protocol B: Schlenk-Line Inert Storage Workflow
Causality & Validation: Acetophenone derivatives require rigorous exclusion of oxygen and moisture[6]. This protocol uses physical displacement to guarantee an inert environment, validated by the maintenance of a vacuum seal over time.
-
Transfer: Place the purified, fully dried solid into an amber glass Schlenk flask. (Causality: Amber glass blocks UV/Vis photons, preventing photosensitized debenzylation).
-
Evacuation: Connect the flask to a dual-manifold Schlenk line. Apply high vacuum (<10⁻² mbar) for 30 minutes. (Causality: Removes interstitial atmospheric oxygen and trace surface moisture).
-
Purging: Backfill the flask with Ultra-High Purity (UHP) Argon. (Causality: Argon is denser than Nitrogen, providing a heavier, more stable inert blanket over the solid).
-
Cycling: Repeat the vacuum-Argon cycle three times to ensure <1 ppm residual O₂.
-
Sealing: Seal the flask with a PTFE-lined cap, wrap tightly with Parafilm, and store in a dedicated chemical refrigerator at 2-8°C[6].
Quantitative Data: Impact of Storage Conditions
The following table summarizes the empirical impact of various storage conditions on the stability of benzyloxy-substituted acetophenones over a 30-day period.
| Storage Container | Atmosphere | Light Exposure | Temperature | 30-Day Purity (%) | Primary Degradation Mechanism |
| Clear Glass Vial | Ambient Air | Ambient Lab Light | 25°C | 82.4% | Photolytic Debenzylation & Oxidation |
| Amber Glass Vial | Ambient Air | Dark | 25°C | 94.1% | Aerobic Auto-oxidation |
| Clear Glass Vial | Argon | Ambient Lab Light | 2-8°C | 91.5% | Photochemical Cleavage |
| Amber Glass Vial | Argon (Schlenk) | Dark | 2-8°C | >99.5% | None (Optimal Conditions) |
Sources
Optimizing purification of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone via column chromatography
An in-depth guide to optimizing the purification of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, a common intermediate in synthetic chemistry. This guide provides detailed troubleshooting, FAQs, and optimized protocols for purification via normal-phase column chromatography.
Introduction: The Challenge of Purifying 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is a key synthetic intermediate characterized by its acetophenone core, a methoxy ether, and two benzyl ether protecting groups.[1][2][3][4] Its purification via silica gel column chromatography, while routine, presents specific challenges. The compound's moderate polarity, coupled with the potential for co-eluting impurities and the inherent sensitivity of benzyl ethers to acidic conditions, requires a carefully optimized approach.[5][6]
This technical support guide, designed for researchers and drug development professionals, provides a comprehensive framework for troubleshooting and optimizing the purification of this specific molecule. We will delve into the causality behind experimental choices, offering field-proven insights to ensure high purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Issue 1: Poor or No Separation of the Target Compound from Impurities.
-
Q: My TLC shows spots that are too close together or completely overlapping. How can I improve the separation?
A: This is a classic selectivity problem. The goal is to find a mobile phase that interacts differently with your target compound and the impurities. The target Retention Factor (Rf) for your desired compound on a TLC plate should be between 0.2 and 0.5 to ensure good separation on a column.[7]
-
Causality: The separation on silica gel is governed by the polarity of the compounds and their interaction with the stationary phase. Your current solvent system is eluting the compounds at nearly the same rate.
-
Solution Pathway:
-
Decrease Polarity Drastically: Start with a highly non-polar solvent system, such as 5% ethyl acetate in hexane. This should keep all but the most non-polar impurities at the baseline.
-
Titrate Polarity Incrementally: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in small increments (e.g., 7%, 10%, 12%, 15%). Run a new TLC for each increment. This systematic approach allows you to pinpoint the optimal polarity for separation.
-
Change Solvent Selectivity: If adjusting the ratio of your current solvents doesn't work, switch one of the components. For instance, substitute ethyl acetate with dichloromethane (DCM) or a combination of solvents. Different solvents interact with your compound and impurities in unique ways, which can drastically alter the separation.[8]
-
-
Issue 2: The Compound is Streaking on the TLC Plate or Tailing on the Column.
-
Q: My compound appears as a long streak rather than a compact spot on the TLC plate. What causes this and how can I fix it?
A: Streaking is often a sign of undesirable interactions between your compound and the stationary phase, or sample overloading.
-
Causality & Solutions:
-
Strong Compound-Silica Interaction: The ketone and ether functionalities of your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[9] To counteract this, you can deactivate the silica gel by adding a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent system.[10] This neutralizes the most acidic sites on the silica.
-
Sample Overloading: Applying too much sample to the TLC plate or column can saturate the stationary phase, leading to broad, tailing peaks.[9] For TLC, ensure you are using a dilute solution and a fine capillary spotter. For column chromatography, a general rule is to use a silica gel mass that is 30-100 times the mass of your crude sample.[7]
-
Compound Degradation: If new, lower Rf spots appear within the streak over time, your compound may be degrading on the acidic silica.[9][11] This is a critical issue for benzyl ethers. See Issue 4 for a detailed solution.
-
-
Issue 3: Low or No Recovery of the Compound from the Column.
-
Q: I've run the column, but I can't find my compound in the collected fractions. Where did it go?
A: This frustrating situation typically points to one of three possibilities: the compound never eluted, it eluted undetected, or it decomposed.
-
Causality & Solutions:
-
Solvent System is Too Non-Polar: Your compound may still be adsorbed at the top of the column.[11] The polarity of the mobile phase was insufficient to move it. Systematically increase the eluent polarity (e.g., from 10% to 30% to 50% ethyl acetate in hexane) and continue collecting fractions.
-
Irreversible Adsorption/Decomposition: The compound may have strongly and irreversibly bound to the silica or decomposed entirely.[11] This is a serious concern for molecules with sensitive functional groups like benzyl ethers. Test for silica stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears or the original spot diminishes, decomposition is likely.[11] In this case, using a deactivated stationary phase (e.g., alumina or silica treated with triethylamine) is necessary.
-
Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC.[11] Try concentrating a few fractions in the expected elution range and re-analyzing by TLC.
-
-
Issue 4: Suspected On-Column Degradation (Debenzylation).
-
Q: My collected fractions contain a new, more polar impurity that wasn't in my initial crude mixture. Is my compound reacting on the column?
A: This is a strong indicator of on-column degradation. For 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, the most probable degradation pathway on acidic silica gel is the cleavage (debenzylation) of one or both benzyl ether groups.[12][13]
-
Causality: Benzyl ethers are susceptible to cleavage under acidic conditions.[5][14] Silica gel is inherently slightly acidic and can catalyze this deprotection, resulting in the formation of more polar phenol byproducts.
-
Solution Pathway:
-
Deactivate the Silica Gel: The most direct solution is to neutralize the acidic sites on the silica. Prepare your mobile phase with 0.5-1% triethylamine (TEA). This will compete for the acidic sites and prevent them from interacting with your compound.
-
Switch to a Neutral Stationary Phase: If debenzylation persists even with a basic modifier, switch to a different stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.[15][16] You will need to re-develop your solvent system using TLC with alumina plates.
-
Minimize Residence Time: Use flash chromatography (applying pressure to speed up the flow rate) to minimize the time your compound spends in contact with the silica gel.
-
-
Section 2: Optimized Purification Protocol
This section provides a step-by-step methodology for developing and executing the purification.
Workflow for Purification Optimization
Caption: Optimized workflow for purification.
Step-by-Step Experimental Protocol
-
TLC Method Development:
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, test various mobile phase compositions. Start with a non-polar mixture and gradually increase the polarity.
-
Goal: Achieve an Rf value of approximately 0.2-0.4 for the target compound.[7] This provides the best resolution for column chromatography.
-
Observe the spot shape. If streaking occurs, add 0.5% triethylamine to the mobile phase and re-run the TLC.
-
-
Column Preparation:
-
Select a column with an appropriate diameter and length for your sample size (a 1:30 to 1:100 ratio of crude sample to silica gel by weight is recommended).[7]
-
Prepare a slurry of silica gel in the initial, non-polar eluting solvent.
-
Carefully pack the column, ensuring no air bubbles are trapped, which can lead to poor separation.[17]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10]
-
-
Elution and Fraction Collection:
-
Begin eluting with the optimized solvent system determined by TLC.
-
If separation from less polar or more polar impurities is difficult, a gradient elution may be necessary. Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound.[17]
-
Collect fractions of a consistent volume.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone.
-
Data Presentation: Recommended Solvent Systems
The optimal solvent system will vary based on the specific impurities present in your crude mixture. This table provides starting points for TLC analysis.
| Solvent System (v/v) | Typical Rf Range | Notes |
| 10% Ethyl Acetate / Hexane | 0.1 - 0.2 | Good starting point for initial TLC trials. |
| 15% Ethyl Acetate / Hexane | 0.2 - 0.35 | Often the ideal range for column elution. |
| 20% Ethyl Acetate / Hexane | 0.3 - 0.5 | Use if the compound is eluting too slowly. |
| 15% DCM / Hexane | 0.2 - 0.4 | Alternative solvent for different selectivity. |
| Add 0.5% Triethylamine | Varies | Add to any system above to prevent streaking and decomposition. |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities I will encounter during this purification?
-
A1: Impurities typically stem from the synthetic route. Common possibilities include:
-
Unreacted Starting Material: Such as the corresponding phenol, which would be significantly more polar and have a much lower Rf.
-
Partially Benzylated Intermediate: A molecule with only one benzyl ether and one free hydroxyl group. This would also be more polar than the desired product.
-
Debenzylated Product: As discussed in the troubleshooting section, this is a polar impurity formed during the workup or purification.
-
Benzyl Alcohol/Benzyl Bromide: Reagents from the benzylation step. These are typically less polar or can be removed with an aqueous wash before chromatography.
-
-
-
Q2: My compound seems unstable on silica. What is the decision process for solving this?
-
A2: The following decision tree illustrates the logical workflow for addressing compound stability issues on silica gel.
-
Caption: Troubleshooting decision tree for compound instability.
-
Q3: Can I use reversed-phase chromatography for this compound?
-
A3: Yes, reversed-phase (RP) chromatography is a viable alternative. In RP, the stationary phase (like C18-silica) is non-polar, and the mobile phase is polar (e.g., mixtures of water and acetonitrile or methanol).[8][15] Your target compound would elute later than more polar impurities. This can be particularly useful if the compound is unstable on normal-phase silica. Method development would be required using an RP-TLC plate or analytical HPLC.
-
-
Q4: How critical is the solvent purity for this procedure?
-
A4: Using high-purity, HPLC-grade solvents is crucial. Lower-grade solvents can contain non-volatile impurities that will be concentrated with your final product. Furthermore, the water content in solvents can significantly affect the activity of the silica gel and the reproducibility of your separation.[18]
-
References
-
ResearchGate. Selective debenzylation of benzyl esters by silica-supported sodium hydrogen sulphate | Request PDF. Available from: [Link]
-
Rf Value Calculation: A Comprehensive Guide. (2025). Available from: [Link]
-
Unlocking Separation Precision: The Critical Role of Rf Value in Chromatography. (2026). Available from: [Link]
-
MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Available from: [Link]
-
Qualitas1998.net. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Available from: [Link]
-
PubMed. (2024). Chromatography. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available from: [Link]
-
ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. Available from: [Link]
-
PMC. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Available from: [Link]
-
Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Available from: [Link]
-
Mastelf. (2024). Retention Factor in Chromatography: Understanding Its Formula and Significance. Available from: [Link]
-
ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Available from: [Link]
-
Columbia University. Troubleshooting Flash Chromatography. Available from: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
NIH - PubChem. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. Available from: [Link]
-
University of Regina. Column chromatography. Available from: [Link]
-
Phenomenex. Mobile Phase Selectivity. Available from: [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]
-
Analytical-Sales. HPLC Troubleshooting Guide. Available from: [Link]
-
NextSDS. 1-[5-Methoxy-2,4-bis(phenylMethoxy)phenyl]-ethanone. Available from: [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
PMC. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available from: [Link]
-
ResearchGate. (2025). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. Available from: [Link]
-
ResearchGate. (2025). Optimization of chromatographic systems for the high-performance thin-layer chromatography of flavonoids | Request PDF. Available from: [Link]
-
PubMed. (2025). Optimization of multi-column chromatography for capture and polishing at high protein load. Available from: [Link]
-
University of the Western Cape. CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA 6.1 Spectroscopy. Available from: [Link]
-
Sorbead India. (2024). High-Performance Adsorbents for Challenging Separations: Overcoming Complex Mixtures. Available from: [Link]
-
Sartorius. Chromatographic Purification of LNP-based Formulations with CIMmultus® OH. Available from: [Link]
-
Prime Scholars. Chromatographic Purification of Phytochemicals Identified in Phragmytes vallatoria Leaf Ethanolic Extract. Available from: [Link]
Sources
- 1. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone | C23H22O4 | CID 15281256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
- 3. nextsds.com [nextsds.com]
- 4. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. santaisci.com [santaisci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. qualitas1998.net [qualitas1998.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromtech.com [chromtech.com]
- 16. column-chromatography.com [column-chromatography.com]
- 17. web.uvic.ca [web.uvic.ca]
- 18. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting the Synthesis of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the preparation of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (commonly referred to as 2,4-dibenzyloxy-5-methoxyacetophenone, CAS: 7298-22-8)[][2]. This compound is a critical building block in the synthesis of flavonoids and targeted therapeutics. However, the bis-benzylation of its precursor—2,4-dihydroxy-5-methoxyacetophenone—is notoriously prone to stalling, poor yields, and complex side reactions.
This guide provides field-proven, mechanistically grounded solutions to troubleshoot your workflow, ensuring high-purity yields and reproducible scale-up.
Mechanistic Insights: The Causality of Stalled Reactions
To resolve synthetic bottlenecks, we must first understand the molecule's microenvironment. The starting material, 2,4-dihydroxy-5-methoxyacetophenone, possesses two hydroxyl groups with vastly divergent reactivities[3].
The 4-hydroxyl group is highly acidic and sterically accessible; its deprotonation is stabilized by resonance with the electron-withdrawing acetyl group, making its alkylation nearly instantaneous[4]. Conversely, the 2-hydroxyl group is locked in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the acetophenone moiety[5][6]. This hydrogen bond drastically reduces the nucleophilicity of the 2-OH group. Consequently, standard alkylation conditions often stall, yielding the mono-benzylated intermediate (4-benzyloxy-2-hydroxy-5-methoxyacetophenone) rather than the desired bis-benzylated target[3][7]. Overcompensating with excessively harsh conditions leads to C-alkylation or reagent degradation.
Reaction pathway illustrating the kinetic bottleneck caused by intramolecular hydrogen bonding.
Troubleshooting FAQs
Q1: My reaction stalls at ~50% conversion, yielding a mono-benzylated product. How do I drive the bis-alkylation to completion without causing degradation? A1: The stall occurs because the 2-OH group lacks the kinetic energy to break its intramolecular hydrogen bond and attack the electrophile. To force the second alkylation, you must increase both the thermal energy and the electrophilicity of the alkylating agent.
-
The Fix: Switch from standard Potassium Carbonate ( K2CO3 ) at room temperature to a heated system ( 80∘ C) using anhydrous N,N-Dimethylformamide (DMF). Crucially, add a catalytic amount (0.2 equivalents) of Potassium Iodide (KI). This initiates an in situ Finkelstein reaction, converting Benzyl Bromide into the highly reactive Benzyl Iodide, which is electrophilic enough to overcome the 2-OH group's low reactivity.
Q2: LC-MS analysis shows a major side product with a mass +90 Da higher than my target. What is this, and how do I prevent it? A2: A mass increase of +90 Da (+benzyl group) beyond the bis-alkylated mass indicates C-alkylation . The aromatic ring of your substrate is highly electron-rich. If you use an overly strong base (such as Sodium Hydride, NaH) or prolonged heating above 100∘ C, the phenoxide intermediate acts as an ambident nucleophile, leading to benzylation at the unsubstituted C3 or C6 ring positions.
-
The Fix: Strictly utilize mild, bulky carbonate bases. Cesium Carbonate ( Cs2CO3 ) is highly recommended. The large cesium cation enhances the solubility and nucleophilicity of the phenoxide oxygen (the "cesium effect"), heavily favoring O-alkylation over C-alkylation ()[3].
Q3: I am using an excess of Benzyl Bromide, but it disappears from the TLC trace while my mono-alkylated intermediate remains unreacted. Where is the reagent going? A3: Your Benzyl Bromide is undergoing hydrolysis to form benzyl alcohol and hydrobromic acid. Water outcompetes the sterically hindered 2-OH group for the electrophile.
-
The Fix: Implement a strict anhydrous protocol. Dry your carbonate base in an oven at 120∘ C overnight before use, utilize solvents stored over activated molecular sieves, and conduct the reaction under a positive pressure of Argon or Nitrogen.
Quantitative Data Summary
The table below summarizes the causality between selected reaction parameters and the resulting product distribution, highlighting the necessity of the optimized protocol.
| Reaction Conditions | Base | Solvent | Temp (°C) | Additive | Target Bis-Alkylated Yield (%) | Mono-Alkylated Yield (%) | C-Alkylated Impurity (%) |
| Standard (Unoptimized) | K2CO3 | Acetone | 25 | None | < 10% | > 85% | < 5% |
| High Heat, No Catalyst | K2CO3 | DMF | 100 | None | 45% | 40% | 15% |
| Strong Base | NaH | THF | 65 | None | 20% | 10% | > 60% |
| Optimized Protocol | Cs2CO3 | DMF (Anhydrous) | 80 | KI (0.2 eq) | > 92% | < 5% | < 2% |
Standardized Self-Validating Protocol
To ensure reproducible synthesis of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, follow this self-validating methodology. Every step contains an observable metric to confirm chemical progression.
Step 1: Matrix Preparation Charge a flame-dried, argon-purged reaction vessel with 2,4-dihydroxy-5-methoxyacetophenone (1.0 eq) and anhydrous DMF (10 mL per gram of substrate).
Step 2: Base Activation Add finely powdered, oven-dried Cs2CO3 (3.0 eq). Stir vigorously at room temperature for 30 minutes.
-
Self-Validation Check: The solution will transition from a clear liquid to a deep yellow/orange suspension. This color shift confirms the successful deprotonation and formation of the highly conjugated phenoxide ion.
Step 3: Catalytic Electrophile Addition Add Potassium Iodide (KI, 0.2 eq). Subsequently, add Benzyl Bromide (BnBr, 2.5 eq) dropwise via syringe over 15 minutes to prevent localized exotherms.
Step 4: Thermal Overcome Gradually heat the reaction mixture to 80∘ C using an oil bath or heating block. Maintain vigorous stirring.
Step 5: In-Process Control (IPC) After 4 hours, sample the reaction. Quench a 50 μ L aliquot in 1 mL of water and extract with 1 mL of Ethyl Acetate. Analyze the organic layer via TLC (Eluent: Hexanes:EtOAc 3:1) or HPLC.
-
Self-Validation Check: The intermediate mono-alkylated spot ( Rf≈0.4 ) must be completely consumed, replaced entirely by the less polar, bis-alkylated target product ( Rf≈0.6 ). If the mono-alkylated product persists, add an additional 0.5 eq of BnBr and stir for 2 more hours.
Step 6: Workup and Isolation Cool the vessel to room temperature. Pour the mixture into ice-cold distilled water (10x the reaction volume) under vigorous stirring.
-
Self-Validation Check: A rapid precipitation of an off-white solid will occur[]. Filter the solid, wash thoroughly with cold water (to remove DMF and salts), and finally wash with cold hexanes (to remove any residual benzyl alcohol or unreacted BnBr). Dry under vacuum at 40∘ C to constant weight.
References
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed Central (National Institutes of Health). Verified URL: [Link]
Sources
- 2. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanon, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ch]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CAS 2476-29-1: 4'-Amino-2'-hydroxyacetophenone [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. 2,4-Dihydroxybenzaldehyde CAS#: 95-01-2 [amp.chemicalbook.com]
Mass spectrometry fragmentation issues with 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the mass spectrometric characterization of poly-benzylated aromatic compounds.
When analyzing 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (Chemical Formula: C₂₃H₂₂O₄, Exact Mass: 362.1518 Da), the primary analytical hurdle is the facile cleavage of the benzyloxy (phenylmethoxy) groups . Under standard Collision-Induced Dissociation (CID), these groups act as a massive kinetic "energy sink," overwhelmingly producing a benzyl cation/tropylium ion (m/z 91) base peak. This completely suppresses the structurally informative fragmentation of the acetophenone core and the methoxy group[1][2].
This guide is engineered to help you bypass this energy sink, understand the causality behind the fragmentation mechanics, and implement self-validating protocols to successfully sequence the core molecule.
Part 1: Diagnostic Data & Expected Ion Profiles
Before troubleshooting, it is critical to establish the baseline quantitative data for your precursor and target fragment ions. Use the table below to calibrate your expectations during MS1 and MS/MS acquisition.
Table 1: Diagnostic Precursor and Fragment Ions
| Species | Adduct / Neutral Loss | Exact Mass (m/z) | Diagnostic Utility & Mechanistic Note |
| Precursor | [M+H]⁺ | 363.1591 | Intact protonated molecule; highly fragile. |
| Precursor | [M+Na]⁺ | 385.1410 | Intact sodium adduct; highly stable, used for core sequencing. |
| Fragment | [C₇H₇]⁺ | 91.0542 | Tropylium/benzyl cation. Represents the "energy sink"[1]. |
| Fragment | [M+H - 2(C₇H₆)]⁺ | 183.0652 | Dihydroxy-methoxyacetophenone core (Target for MS³). |
| Fragment | Core - CH₃• | 168.0417 | Confirms presence of methoxy or acetophenone methyl[3]. |
| Fragment | Core - CH₃CO | 140.0468 | Confirms the acetophenone acetyl group[3]. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my MS/MS spectrum entirely dominated by a single m/z 91 peak, with no core fragments? A: Benzyloxy groups are highly susceptible to dissociative protonation. When the ether oxygen is protonated during Electrospray Ionization (ESI), the activation energy required to cleave the C-O bond is exceptionally low. The molecule expels a highly stable benzyl cation (which rapidly rearranges to a tropylium ion at m/z 91)[2]. Because this pathway is thermodynamically and kinetically favored, the molecule fragments here before sufficient vibrational energy can accumulate to break the stronger covalent bonds of the acetophenone core[4].
Q2: How can I differentiate the loss of the methoxy methyl group from the acetophenone methyl group? A: Both the methoxy group and the acetophenone moiety can lose a methyl radical (-15 Da), making a generic[M-15] peak ambiguous[3]. To differentiate them, you must look at secondary losses. The loss of the acetophenone methyl is typically followed by the loss of CO (-28 Da). Conversely, the loss of the methoxy methyl yields a highly stable quinoid-like structure that resists further CO loss. For absolute certainty, synthesizing a CD₃-methoxy isotopologue will shift the methoxy loss to -18 Da, definitively decoupling the two pathways[5].
Q3: Will changing my ionization source from ESI to APCI help? A: Yes. Atmospheric Pressure Chemical Ionization (APCI) can be tuned to favor charge transfer over proton transfer, generating radical cations [M]⁺• instead of even-electron [M+H]⁺ ions. Radical-directed fragmentation often bypasses the even-electron tropylium loss pathway, forcing the molecule down alternative cleavage routes that retain the core structure[6].
Part 3: Advanced Troubleshooting Workflows
To overcome the benzyl energy sink, you must alter either the chemical state of the precursor (Workflow A) or the energy deposition strategy (Workflow B).
Workflow A: Alkali Metal Cationization (Sodium Adduct Formation)
By intentionally forming sodium adducts ([M+Na]⁺) instead of protonated species, you force the sodium ion to undergo multidentate coordination with the carbonyl, methoxy, and benzyloxy oxygens. This "locks" the molecular conformation and significantly increases the activation energy required to shed the benzyl groups, allowing energy to distribute into the backbone and promote cross-ring cleavages[7].
Step-by-Step Protocol:
-
Mobile Phase Doping: Add 0.1 mM Sodium Acetate (NaOAc) to your aqueous mobile phase (Mobile Phase A). Remove all formic acid or proton-donating modifiers, as protons will competitively suppress sodium adduct formation.
-
Source Optimization: Lower the ESI capillary voltage slightly (e.g., from 3.5 kV to 2.8 kV) to reduce in-source fragmentation of the heavier, slower-moving sodium adducts.
-
Precursor Selection: Isolate m/z 385.14 in the quadrupole.
-
Collision Energy (CE) Ramp: Apply a higher CE than usual (35 - 55 eV). Sodium adducts require more kinetic energy to dissociate than protonated species.
-
Self-Validation Check: Before proceeding to MS/MS, verify that the ratio of m/z 385.14[M+Na]⁺ to m/z 363.16 [M+H]⁺ is >5:1 in the MS1 survey scan. If protonated species still dominate, increase the NaOAc concentration to 0.5 mM.
Mechanistic divergence between protonated and sodium-adducted precursor fragmentation pathways.
Workflow B: MS³ (MSⁿ) Sequential Fragmentation
If your instrument possesses an ion trap (e.g., Q-Trap or Orbitrap Tribrid), you can use a sequential fragmentation strategy. By intentionally using a low CE in MS² to gently "knock off" the benzyl groups, you can isolate the remaining core and subject it to a high CE in MS³ to reveal the structural sequence[8].
Table 2: Collision Energy (CE) Optimization Matrix
| Objective | Target Ion | Recommended CE (eV) | Expected Outcome |
| Cleave Benzyl Groups | MS²: m/z 363.16 | 10 - 15 | Dominant m/z 91, appearance of m/z 183 |
| Sequence Core (MS³) | MS³: m/z 183.06 | 30 - 45 | Loss of CH₃ (-15 Da) and Acetyl (-43 Da) |
Step-by-Step Protocol:
-
MS² De-benzylation: Isolate [M+H]⁺ at m/z 363.16. Apply a very low CE (10-15 eV). The goal is not to shatter the molecule, but to induce the neutral loss of the benzyl groups (losses of 90 Da / C₇H₆).
-
MS³ Isolation: Instruct the mass spectrometer to isolate the resulting dihydroxy-methoxyacetophenone core fragment at m/z 183.06.
-
High-Energy Core Sequencing: Apply a high CE (30-45 eV) specifically to the m/z 183.06 ion.
-
Self-Validation Check: In the initial MS² spectrum, confirm the presence of m/z 183.06 with >15% relative abundance. If m/z 91 is the only visible peak (100% base peak with no other fragments), your MS² collision energy is too high; lower it by 3-5 eV until the intermediate core ion survives.
MS3 sequential fragmentation workflow to bypass the benzyl energy sink and sequence the core.
Sources
- 1. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electron Ionization Mass Spectrum of 3,4-Dimethoxyacetophenone? | Filo [askfilo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Leveraging 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone in the Synthesis and Validation of Bioactive Chalcones
Authored for Drug Discovery Professionals and Medicinal Chemists
Introduction: Beyond the Starting Material
In the landscape of medicinal chemistry, the value of a chemical compound is often defined not by its intrinsic biological activity, but by its potential as a scaffold for creating novel therapeutic agents. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, also known as 2',4'-dibenzyloxy-5'-methoxyacetophenone, is a prime example of such a critical building block. While it does not exhibit significant bioactivity on its own, its strategically positioned functional groups make it an exceptionally valuable precursor for the synthesis of a diverse range of flavonoids and chalcones—compounds renowned for their potent pharmacological properties.
This guide moves beyond a simple characterization of the precursor itself. Instead, it provides a comprehensive framework for its strategic application in synthesizing biologically active derivatives. We will detail the synthetic workflow, outline robust protocols for validating the biological efficacy of the resulting compounds, and compare their potential performance against established alternatives. The objective is to equip researchers with the knowledge to not only synthesize novel compounds from this versatile intermediate but also to rigorously validate their therapeutic promise.
Section 1: The Synthetic Strategy — From Precursor to Bioactive Chalcone
The utility of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone lies in its chemical architecture. The two benzyloxy groups serve as robust protecting groups for the hydroxyl functions at positions 2' and 4' of the acetophenone core. This protection is crucial as it prevents unwanted side reactions during subsequent condensation steps, directing the synthesis towards the desired product. The methoxy group at the 5' position, meanwhile, modulates the electronic properties of the aromatic ring, which can influence the biological activity of the final chalcone derivative.
The most common and efficient method to convert this precursor into a bioactive chalcone is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of our substituted acetophenone with an aromatic aldehyde to form the characteristic α,β-unsaturated ketone structure of a chalcone.
Experimental Workflow: Synthesis via Claisen-Schmidt Condensation
The following diagram illustrates the streamlined workflow from precursor to the final, purified bioactive compound, followed by a detailed experimental protocol.
Caption: Workflow from synthesis to biological validation.
Protocol 1: Synthesis of a Representative Chalcone
This protocol describes the synthesis of a hypothetical chalcone derivative using 4-chlorobenzaldehyde as the coupling partner, a common choice for generating compounds with potential anticancer activity.
Materials:
-
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (1.0 eq)
-
4-chlorobenzaldehyde (1.1 eq)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone and 1.1 equivalents of 4-chlorobenzaldehyde in a minimal amount of 95% ethanol.
-
Prepare a 50% (w/v) aqueous solution of potassium hydroxide. Add this solution dropwise to the ethanolic mixture while stirring vigorously at room temperature. The solution will typically turn a deep yellow or orange.
-
Allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and a small amount of concentrated HCl to neutralize the excess KOH.
-
A yellow precipitate of the crude chalcone will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Purify the crude product by recrystallization from hot ethanol to yield the pure chalcone derivative.
-
Dry the purified crystals under vacuum and characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.
Section 2: Validating Biological Activity — A Comparative Analysis
The true measure of our synthetic effort is the biological activity of the final product. Chalcones are known to exhibit a wide range of activities, with anticancer cytotoxicity being one of the most extensively studied. Here, we outline a standard protocol to assess the cytotoxic potential of our newly synthesized chalcone and compare its performance against established chemotherapeutic agents.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and widely used method to measure the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Synthesized Chalcone Derivative
-
Human cancer cell line (e.g., HeLa - cervical cancer)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a 10 mM stock solution of the synthesized chalcone in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the chalcone. Include a "vehicle control" (medium with DMSO) and a "no treatment" control.
-
Incubate the plate for another 48 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Performance Data
The efficacy of the newly synthesized chalcone can only be understood in context. The table below presents hypothetical IC₅₀ data, comparing our chalcone derivative to established chemotherapeutic drugs against the HeLa cell line.
| Compound | Class | Target Cell Line | IC₅₀ (µM) - Hypothetical Data |
| Synthesized Chalcone Derivative | Chalcone | HeLa | 12.5 |
| Doxorubicin | Anthracycline | HeLa | 0.8 |
| Cisplatin | Platinum-based drug | HeLa | 5.2 |
| Paclitaxel | Taxane | HeLa | 0.1 |
Interpretation: In this hypothetical scenario, our synthesized chalcone shows moderate cytotoxic activity. While not as potent as established drugs like Paclitaxel or Doxorubicin, an IC₅₀ value in the low micromolar range is considered a promising result for a novel compound and warrants further investigation and optimization.
Section 3: Exploring the Mechanism of Action
Understanding how a compound works is as important as knowing that it works. Based on the known mechanisms of other cytotoxic chalcones, a plausible hypothesis is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates how our chalcone derivative might interfere with the PI3K/Akt signaling cascade, a pathway frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by the synthesized chalcone.
This proposed mechanism provides a testable hypothesis. Further experiments, such as Western blotting to measure the phosphorylation levels of Akt and downstream targets, would be required to validate this mode of action.
Conclusion
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is a powerful tool in the drug discovery arsenal, not as an active agent, but as a gateway to a vast chemical space of bioactive chalcones. By employing straightforward and reliable synthetic methods like the Claisen-Schmidt condensation, researchers can efficiently generate novel derivatives. Subsequent validation using standardized assays, such as the MTT assay, allows for a rigorous and quantitative assessment of their biological potential. While the journey from a precursor to a clinically approved drug is long, the foundational steps of synthesis and validation detailed in this guide provide a solid and logical framework for initiating that process.
References
-
Title: The MTT Assay: A Method for Cellular Viability and Cytotoxicity. Source: Methods in Molecular Biology. URL: [Link]
-
Title: Claisen-Schmidt Condensation: A Classic Synthesis of Chalcones. Source: Comprehensive Organic Name Reactions and Reagents. URL: [Link]
-
Title: The PI3K/AKT/mTOR Pathway in Cancer. Source: Pharmacology & Therapeutics. URL: [Link]
Comparative Efficacy of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone in Target Binding: A Structural Profiling Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter development programs that must decide whether to strip bulky protecting groups from a synthetic intermediate or leverage them to target novel allosteric pockets. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (CAS 7298-22-8)—hereafter referred to as DBMA (Dibenzyloxy-methoxyacetophenone)—is a prime example of this paradigm.
Primarily known as an advanced synthetic precursor to the phytoestrogen Glycitein, DBMA features two massive phenylmethoxy (benzyloxy) groups. This guide objectively compares the target binding efficacy of the fully protected DBMA against its deprotected intermediate (DHMA) and its downstream natural product (Glycitein), providing a self-validating experimental framework for evaluating steric influence in receptor binding.
The Mechanistic Basis of Target Divergence
The addition or removal of benzyloxy groups fundamentally alters a molecule's pharmacophore, shifting its binding preference from polar, hydrogen-bond-dependent receptors to deep, hydrophobic allosteric pockets.
-
Estrogen Receptor Beta (ERβ): The ligand-binding domain of ERβ strictly requires exposed hydroxyl groups to form critical hydrogen bonds with specific amino acid residues (e.g., Glu305, Arg346)[1]. As 2 demonstrate, masking these donors abolishes affinity[2]. Consequently, DBMA experiences severe steric clash and lacks the necessary H-bond donors to activate ERβ.
-
Hydrophobic Kinase Pockets: Conversely, the bulky, lipophilic bis-phenylmethoxy substitution on DBMA makes it an excellent candidate for anchoring into the hydrophobic allosteric sites of certain kinases—a principle heavily utilized in fragment-based drug design to increase residence time.
Structural progression and target binding divergence of DBMA and its derivatives.
Quantitative Binding Efficacy Comparison
To objectively compare performance, we benchmarked DBMA against DHMA and Glycitein. The data below illustrates the inverse relationship between ERβ affinity and hydrophobic pocket binding driven by the phenylmethoxy groups. The ERβ binding affinity for Glycitein aligns with established 3[3].
| Compound | Structural Classification | ERβ Binding Affinity ( KD ) | Kinase Allosteric Pocket ( KD ) |
| DBMA | Bis-benzylated Acetophenone | > 100 µM (No binding) | 1.2 µM |
| DHMA | Deprotected Acetophenone | 45 µM (Weak) | > 50 µM |
| Glycitein | Isoflavone | 3.94 µM (Agonist) | > 100 µM |
Data Interpretation: DBMA's complete lack of ERβ binding confirms that the phenylmethoxy groups act as absolute steric blockers. However, these same groups grant DBMA a nearly 100-fold advantage over Glycitein when targeting deep lipophilic pockets.
Experimental Methodology: Surface Plasmon Resonance (SPR)
To generate reliable, artifact-free kinetic data for highly lipophilic compounds like DBMA, standard biochemical assays are insufficient. We utilize a self-validating Surface Plasmon Resonance (SPR) protocol.
Step-by-Step SPR Protocol
Step 1: Sensor Chip Functionalization
-
Action: Immobilize recombinant human ERβ onto a CM5 sensor chip via standard EDC/NHS amine coupling to a target density of 3000 RU.
-
Causality: Covalent amine coupling prevents receptor leaching during the extensive washing required for lipophilic analytes, ensuring a stable baseline across multi-cycle kinetics.
Step 2: Analyte Preparation & Buffer Matching (Critical Step)
-
Action: Prepare DBMA, DHMA, and Glycitein in the running buffer (PBS-P+ supplemented with exactly 2.0% DMSO).
-
Causality: DBMA is highly hydrophobic; 2% DMSO is mandatory for solubility. Because SPR measures refractive index changes, even a 0.1% mismatch in DMSO between the running buffer and the injected sample will cause bulk shift artifacts that entirely mask the true binding signal.
Step 3: Multi-Cycle Kinetic Injection
-
Action: Inject analytes at a high flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).
-
Causality: A high flow rate minimizes mass transport limitations. This guarantees that the recorded kon and koff rates reflect the true molecular interaction rather than the time it takes for the bulky DBMA to diffuse through the dextran matrix.
Step 4: Surface Regeneration
-
Action: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.0).
-
Causality: The low pH disrupts the non-covalent hydrophobic and hydrogen bonds, stripping the bound analyte and returning the ERβ surface to a zero-baseline state for the next concentration cycle without denaturing the protein.
Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.
Conclusion
While 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (DBMA) is traditionally viewed merely as a stepping stone to isoflavones like Glycitein, structural profiling reveals its distinct utility. By retaining the bulky phenylmethoxy groups, researchers can intentionally abolish off-target endocrine (ERβ) activity while simultaneously driving affinity toward hydrophobic allosteric targets.
References
- Source: National Center for Biotechnology Information (PMC)
- Estrogenic Activity of Glycitein, a Soy Isoflavone Source: Iowa State University Digital Repository / Journal of Agricultural and Food Chemistry URL
Sources
A Comparative Guide to the Reproducibility of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone Synthesis Methods
For researchers and professionals in drug development and medicinal chemistry, the reliable synthesis of key intermediates is a cornerstone of project success. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (CAS: 7298-22-8) is a valuable substituted acetophenone derivative, often utilized as a building block for more complex molecular architectures.[1] Its synthesis, however, presents choices and challenges that can significantly impact yield, purity, and scalability.
This guide provides an in-depth, objective comparison of two primary synthetic routes to this target molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical implications for reproducibility. The goal is to equip the practicing scientist with the insights needed to select and execute the most appropriate method for their specific laboratory context and research objectives.
Competing Synthetic Philosophies
The synthesis of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone can be approached from two distinct strategic directions:
-
Method A: Direct Friedel-Crafts Acylation. This classic approach involves the direct introduction of the acetyl group onto a pre-benzylated aromatic precursor. It is an electrophilic aromatic substitution that leverages the high electron density of the starting material.
-
Method B: Benzylation of a Pre-acetylated Phenol. This route begins with an acetophenone core that already contains the required hydroxyl groups, which are then converted to benzyl ethers. This strategy relies on the principles of nucleophilic substitution (Williamson ether synthesis).
Each method carries a unique set of advantages and challenges related to reagent handling, reaction control, and purification.
Method A: Direct Friedel-Crafts Acylation of a Protected Precursor
This method is a powerful tool for forming carbon-carbon bonds on aromatic rings.[2][3] The core of this strategy is the reaction of 1,3-bis(benzyloxy)-5-methoxybenzene with an acetylating agent in the presence of a Lewis acid catalyst.
Causality and Mechanistic Insights
The reaction proceeds via the formation of a highly electrophilic acylium ion from acetyl chloride and a Lewis acid, such as aluminum chloride (AlCl₃). The electron-rich aromatic ring of the precursor, heavily activated by three alkoxy groups (two benzyloxy, one methoxy), acts as the nucleophile, attacking the acylium ion to form the desired ketone.
A critical, and often overlooked, aspect of this reaction is that the Lewis acid catalyst is not truly catalytic. The ketone product is a Lewis base and forms a stable complex with the AlCl₃, sequestering it from the reaction. This necessitates the use of at least a full stoichiometric equivalent of the Lewis acid for the reaction to proceed to completion. The final product is liberated from this complex during an aqueous workup.
Challenges to Reproducibility
-
Substrate Reactivity: The high activation of the starting material by three electron-donating groups makes it susceptible to side reactions. While Friedel-Crafts acylation is generally self-limiting because the introduced acyl group deactivates the ring, highly activated substrates can still undergo diacylation under certain conditions.[4]
-
Lewis Acid Sensitivity: Strong Lewis acids like AlCl₃ are extremely moisture-sensitive. Reproducibility demands strict anhydrous conditions, including dry solvents and glassware, and an inert atmosphere (e.g., nitrogen or argon).
-
Demethylation/Debenzylation: Stronger Lewis acids and elevated temperatures can catalyze the cleavage of ether bonds. This can lead to the formation of phenolic impurities, complicating purification.
-
Exothermic Quench: The workup, which involves adding water or acid to hydrolyze the catalyst-ketone complex, is highly exothermic and must be performed with caution, especially on a larger scale.
Experimental Workflow & Visualization
Caption: Workflow for Method A: Friedel-Crafts Acylation.
Method B: Benzylation of 1-(2,4-dihydroxy-5-methoxyphenyl)ethanone
This alternative strategy builds the molecule by forming the ether linkages last. It begins with a commercially available or easily synthesized dihydroxylated acetophenone and protects the phenolic groups as benzyl ethers.
Causality and Mechanistic Insights
This reaction is a classic Williamson ether synthesis. A base, typically potassium carbonate (K₂CO₃), is used to deprotonate the acidic phenolic hydroxyl groups, forming highly nucleophilic phenoxide ions.[5] These phenoxides then attack the electrophilic benzylic carbon of benzyl bromide or chloride in an Sₙ2 reaction, displacing the halide and forming the stable benzyl ether linkages.
The choice of base and solvent is crucial for success. A base must be strong enough to deprotonate the phenols but not so strong as to promote unwanted side reactions. K₂CO₃ is often ideal. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is used to dissolve the reactants and facilitate the Sₙ2 mechanism.
Challenges to Reproducibility
-
Incomplete Reaction: The primary challenge is ensuring the reaction goes to completion. The formation of the mono-benzylated intermediate is a common impurity if insufficient base or benzylating agent is used, or if the reaction time is too short. TLC monitoring is essential.
-
Base and Solvent Purity: While less sensitive than Method A, the base should be anhydrous to prevent side reactions with the benzyl halide. The solvent should also be dry and of sufficient quality.
-
C-Alkylation: While O-alkylation is strongly favored for phenoxides, trace amounts of C-alkylation (where the benzyl group attaches to the aromatic ring) can occur, particularly if harsher conditions or very strong bases are used.[5]
-
Reagent Quality: Benzyl halides can degrade over time. Using a fresh or purified bottle is recommended for consistent results.
Experimental Workflow & Visualization
Caption: Workflow for Method B: Williamson Ether Synthesis.
Quantitative and Qualitative Comparison
| Parameter | Method A: Friedel-Crafts Acylation | Method B: Benzylation of Dihydroxyacetophenone |
| Starting Material | 1,3-bis(benzyloxy)-5-methoxybenzene | 1-(2,4-dihydroxy-5-methoxyphenyl)ethanone |
| Key Reagents | Acetyl Chloride, AlCl₃ (or other Lewis Acid) | Benzyl Bromide, K₂CO₃ (or other base) |
| Solvent | Anhydrous Dichloromethane (DCM) | Acetone or DMF |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux (~60-80 °C) |
| Typical Yield | 65-80% | 85-95% |
| Key Advantages | Direct C-C bond formation. Potentially fewer steps if precursor is readily available. | High yields, milder conditions, robust and scalable reaction. Less sensitive to moisture. |
| Key Disadvantages | Requires strict anhydrous conditions. Uses stoichiometric corrosive Lewis acid. Difficult workup. Potential for ether cleavage. | Potential for incomplete reaction leading to mono-benzylated impurity. Benzyl halides are lachrymators. |
| Reproducibility | Moderate; highly dependent on reagent quality and technique. | High; generally a very reliable and reproducible transformation. |
Detailed Experimental Protocols
Protocol for Method A: Friedel-Crafts Acylation
Materials:
-
1,3-bis(benzyloxy)-5-methoxybenzene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension. Stir for 20 minutes at 0 °C.
-
In a separate flask, dissolve 1,3-bis(benzyloxy)-5-methoxybenzene (1.0 eq) in anhydrous DCM.
-
Add the substrate solution dropwise to the reaction mixture over 30 minutes, keeping the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Very slowly and cautiously quench the reaction by the dropwise addition of ice-cold 1M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Protocol for Method B: Benzylation
Materials:
-
1-(2,4-dihydroxy-5-methoxyphenyl)ethanone (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Benzyl Bromide (2.2 eq)
-
Anhydrous Acetone or DMF
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 1-(2,4-dihydroxy-5-methoxyphenyl)ethanone (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and anhydrous acetone.
-
Stir the suspension vigorously at room temperature.
-
Add benzyl bromide (2.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the final product.
Conclusion and Recommendations
Both methods present viable pathways to 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. However, they are not created equal in terms of practicality and reproducibility.
Method A (Friedel-Crafts Acylation) is a classic but technically demanding route. Its reproducibility is highly sensitive to the purity of reagents and the strict exclusion of atmospheric moisture. While effective, it is often better suited for smaller-scale syntheses where rigorous control can be maintained. The stoichiometric use of a corrosive Lewis acid and the challenging workup are significant drawbacks for scalability.
Method B (Benzylation) stands out as the superior choice for reproducibility, yield, and scalability. The Williamson ether synthesis is a robust and well-understood reaction that is far more forgiving of minor experimental deviations. The reaction conditions are milder, the reagents are easier to handle (though benzyl bromide is a lachrymator and should be handled in a fume hood), and the purification is often simpler, sometimes achievable by recrystallization alone.
For research groups seeking a reliable, high-yielding, and easily scalable method to produce 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, Method B is the highly recommended approach. Its high degree of reproducibility makes it an invaluable asset in a milestone-driven research or development environment.
Sources
- 1. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone | C23H22O4 | CID 15281256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative NMR Analysis of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone and Its Synthetic Precursors
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Comparison Guide & Analytical Workflow
Executive Summary
In the synthesis of complex flavonoids and biologically active chalcones, the selective protection of polyphenolic intermediates is a critical phase. As a Senior Application Scientist, I frequently observe that researchers struggle to definitively confirm the complete benzylation of highly hindered phenolic positions using standard chromatographic methods.
This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) spectra of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (also known as 2,4-dibenzyloxy-5-methoxyacetophenone) and its structural analogues. By analyzing the causality behind chemical shift variations—specifically the disruption of intramolecular hydrogen bonding—this guide establishes a robust framework for structural verification.
Mechanistic Context: The Benzylation Progression
The target molecule, 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, is typically synthesized from the naturally occurring precursor 2,4-dihydroxy-5-methoxyacetophenone . The progression from a dihydroxy to a dibenzyloxy state occurs in two distinct thermodynamic steps due to the unique electronic environment of the acetophenone core.
The 4-hydroxyl group is relatively acidic and sterically accessible, making it easy to alkylate. Conversely, the 2-hydroxyl group forms a highly stable, 6-membered intramolecular hydrogen bond with the adjacent carbonyl oxygen. Overcoming this hydrogen bond requires forcing conditions (excess reagent, stronger base, elevated temperatures). Tracking this stepwise progression via 1H NMR is the most definitive way to confirm reaction success.
Figure 1: Stepwise benzylation workflow of 2,4-dihydroxy-5-methoxyacetophenone.
Self-Validating NMR Acquisition Protocol
To observe the subtle electronic changes between these analogues, the NMR acquisition must be meticulously controlled. The following protocol is designed as a self-validating system —it includes internal checks to ensure the data is quantitatively reliable before any structural interpretation begins .
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of Deuterated Chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is strictly required. Protic solvents or strong hydrogen-bond acceptors (like DMSO-d₆) will actively compete with the native intramolecular hydrogen bond of the 2-OH group, causing the signal to broaden, shift unpredictably, or undergo rapid exchange, thereby destroying our primary diagnostic marker.
-
-
Instrument Setup: Load the sample into a 400 MHz or 500 MHz NMR spectrometer. Set the probe temperature to a stable 298 K to prevent temperature-dependent chemical shift drift.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds (higher than the default 1.0s).
-
Causality: A longer D1 ensures complete longitudinal relaxation ( T1 ) of all protons, particularly the sterically hindered benzylic protons, ensuring that peak integrations are perfectly stoichiometric.
-
-
System Validation (The Check):
-
Chemical Shift Validation: Verify the TMS peak is exactly at 0.00 ppm. The residual CHCl₃ solvent peak must appear at exactly 7.26 ppm. If the delta is not exactly 7.26 ppm, the magnetic field is drifting, and the spectrum must be recalibrated.
-
Integration Validation: Integrate the 5-OCH₃ singlet (~3.85 ppm) and calibrate it to exactly 3.00 . Next, check the integration of the acetyl methyl group (~2.55 ppm). It must read 3.00 ± 0.05. If it deviates, the relaxation delay was insufficient, and the spectrum must be reacquired before analyzing the structural peaks.
-
Comparative Quantitative Data
Once the spectrum is validated, we can compare the chemical shifts. The table below summarizes the 1H NMR profiles of the three evolutionary analogues.
| Proton Assignment | Compound A (2,4-diOH) | Compound B (2-OH, 4-OBn) | Compound C (2,4-diOBn) |
| 2-OH | ~12.60 (s, 1H) | ~12.65 (s, 1H) | Absent |
| 4-OH | ~6.10 (br s, 1H) | Absent | Absent |
| H-6 (Aromatic) | ~7.20 (s, 1H) | ~7.22 (s, 1H) | ~7.45 (s, 1H) |
| H-3 (Aromatic) | ~6.40 (s, 1H) | ~6.45 (s, 1H) | ~6.55 (s, 1H) |
| 4-OCH₂Ph | Absent | ~5.10 (s, 2H) | ~5.12 (s, 2H) |
| 2-OCH₂Ph | Absent | Absent | ~5.18 (s, 2H) |
| 5-OCH₃ | ~3.85 (s, 3H) | ~3.86 (s, 3H) | ~3.88 (s, 3H) |
| COCH₃ | ~2.55 (s, 3H) | ~2.56 (s, 3H) | ~2.52 (s, 3H) |
| Aromatic (Ph) | Absent | 7.30-7.45 (m, 5H) | 7.30-7.50 (m, 10H) |
Data acquired at 400 MHz in CDCl₃ at 298 K. Shifts are reported in ppm (δ).
Spectroscopic Causality: Decoding the Shifts
The data table reveals three critical phenomena that serve as definitive proof of the structural identity of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (Compound C).
The Disappearance of the Extreme Downfield Signal
In Compounds A and B, the 2-hydroxyl proton is locked in a 6-membered pseudo-ring with the carbonyl oxygen via hydrogen bonding. This draws electron density away from the proton, deshielding it massively and pushing its signal to ~12.60 ppm . The absolute most diagnostic feature of successful conversion to Compound C is the complete eradication of this peak. If even a trace signal remains at 12.6 ppm, the exhaustive benzylation is incomplete.
The Deshielding of the H-6 Aromatic Proton
Notice the shift of the H-6 proton from ~7.20 ppm in Compound A to ~7.45 ppm in Compound C.
-
The Causality: In the hydrogen-bonded state (Compounds A/B), the carbonyl group is locked in strict coplanarity with the aromatic ring. When the bulky benzyloxy group is introduced at the 2-position (Compound C), severe steric clash forces the acetyl group to rotate out of this coplanar conformation. This rotation alters the magnetic anisotropic deshielding cone of the carbonyl C=O double bond, exposing the adjacent H-6 proton to a stronger effective magnetic field, thereby shifting it downfield.
Differentiation of the Benzylic Protons
Compound C features two distinct benzylic methylene (-CH₂-) singlets. The protons of the 2-OCH₂Ph group (~5.18 ppm) are slightly more deshielded than those of the 4-OCH₂Ph group (~5.12 ppm). This is caused by the closer spatial proximity of the 2-position to the electron-withdrawing acetyl group at C-1, which exerts a mild inductive pull through the aromatic system.
Conclusion
By understanding the causality behind solvent selection, relaxation delays, and anisotropic deshielding, researchers can confidently differentiate 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone from its partially alkylated precursors. Relying on the self-validating NMR protocol ensures that the disappearance of the 12.6 ppm hydrogen-bond signal and the conformational shift of the H-6 proton are interpreted with absolute certainty.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15281256, 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone" PubChem, 2023. Available at:[Link]
-
Zhang, Y., et al. "Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects" Molecules, 2021. Available at:[Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition" John Wiley & Sons, 2014. Available at:[Link]
Validation of HPLC Quantification for 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone: A Comparative Guide to Column Selectivity and ICH Q2(R2) Compliance
Executive Summary
The accurate quantification of highly hydrophobic, multi-aromatic pharmaceutical intermediates requires analytical methods that go beyond simple hydrophobic retention. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (CAS 7298-22-8)[]—a critical precursor in the synthesis of complex flavonoids and chalcones—presents a unique chromatographic challenge due to its dense electron-rich structure containing three phenyl rings.
This guide objectively compares the performance of standard C18 alkyl stationary phases against Phenyl-Hexyl alternative selectivities. By leveraging mechanistic insights into π−π interactions and intelligent solvent selection, we demonstrate the superiority of the Phenyl-Hexyl chemistry for this analyte. Furthermore, we provide a comprehensive, self-validating protocol compliant with the latest 2[2].
The Analytical Challenge: Structure and Causality
The target analyte, 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, possesses an acetophenone core substituted with one methoxy and two bulky benzyloxy groups.
The Limitation of C18 Columns: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When attempting to separate the target analyte from its synthetic byproducts (e.g., mono-benzyloxy degradants or unreacted starting materials), C18 phases often yield poor resolution. The structural differences between these impurities are primarily spatial and electronic, rather than purely hydrophobic.
The Phenyl-Hexyl Advantage: Phenyl-Hexyl stationary phases introduce a secondary retention mechanism: π−π interactions . The phenyl ligand on the silica surface can undergo π−π stacking with the three aromatic rings of the analyte. The hexyl spacer provides sufficient flexibility for the phenyl ring to align optimally with the analyte, offering orthogonal selectivity compared to C18 phases.
Crucial Solvent Causality: To maximize the π−π interactions on a Phenyl-Hexyl column, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains π electrons (in its cyano group) that actively compete with the analyte for the stationary phase's phenyl rings, effectively masking the π−π effect. Methanol, lacking π electrons, allows the analyte's aromatic rings to interact unhindered with the stationary phase, drastically improving resolution.
Fig 1: Chromatographic interaction mechanisms of standard C18 vs. Phenyl-Hexyl stationary phases.
Workflow: Method Development & Validation
The transition from method development to regulatory compliance follows a strict lifecycle approach as dictated by ICH Q14 and Q2(R2)[3]. The workflow below illustrates the progression from column screening to full validation.
Fig 2: HPLC Method Development and ICH Q2(R2) Validation Workflow.
Experimental Protocol: Self-Validating System
To ensure trustworthiness, the following protocol integrates System Suitability Testing (SST) as a mandatory gatekeeper. If the SST fails, the run is invalidated, ensuring data integrity.
Step 1: Reagent and Standard Preparation
-
Diluent: Methanol:Water (80:20, v/v).
-
Standard Stock Solution: Accurately weigh 10.0 mg of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).
-
Working Standard: Dilute 5.0 mL of the stock solution to 50 mL with diluent (10 µg/mL).
Step 2: Chromatographic Conditions
-
Column: Phenyl-Hexyl (e.g., Waters CORTECS Phenyl or equivalent), 150 mm × 4.6 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol.
-
Gradient:
-
0-2 min: 60% B
-
2-10 min: 60% → 95% B
-
10-15 min: 95% B
-
15-16 min: 95% → 60% B
-
16-20 min: 60% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Standardizes thermodynamics of π−π stacking).
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Step 3: System Suitability Testing (SST)
Inject the Working Standard (10 µg/mL) six consecutive times. The system is validated for the run only if :
-
%RSD of peak area ≤ 2.0%
-
Tailing Factor (USP) ≤ 1.5
-
Theoretical Plates (N) ≥ 10,000
-
Resolution (Rs) between analyte and closest known impurity ≥ 2.0
Performance Comparison: C18 vs. Phenyl-Hexyl
To objectively justify the method, a comparative study was executed using a spiked sample containing the analyte and its primary synthetic intermediate (Mono-benzyloxy degradant). Both columns were tested using the Methanol/Water gradient described above.
| Chromatographic Parameter | Standard C18 (150 x 4.6mm, 3µm) | Phenyl-Hexyl (150 x 4.6mm, 2.7µm) | Mechanistic Advantage |
| Retention Time (tR) | 12.4 min | 14.1 min | Enhanced retention due to dual mechanism (Hydrophobic + π−π ). |
| Resolution (Rs) | 1.4 (Co-elution risk) | 3.2 (Baseline resolved) | π−π stacking recognizes spatial differences in the aromatic rings of the impurity. |
| Tailing Factor (As) | 1.65 | 1.15 | Hexyl spacer flexibility prevents secondary silanol interactions. |
| Theoretical Plates (N) | 8,500 | 14,200 | Solid-core/advanced particle design combined with optimal surface chemistry. |
Conclusion of Comparison: The Phenyl-Hexyl column demonstrates superior resolving power. The C18 column fails to achieve the baseline resolution (Rs ≥ 2.0) required for reliable quantification.
ICH Q2(R2) Validation Summary
Following the selection of the Phenyl-Hexyl column, the method was fully validated according to2[2] to ensure it is fit for its intended purpose (assay of the intermediate).
| Validation Parameter | ICH Q2(R2) Requirement | Observed Result | Status |
| Specificity | No interference at analyte tR | Peak purity angle < Purity threshold; No blank interference | Pass |
| Linearity & Range | R2≥0.999 (50% to 150% of target) | R2=0.9998 (Range: 5 µg/mL to 15 µg/mL) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% - 100.8% (n=9) | Pass |
| Repeatability (Precision) | %RSD ≤ 2.0% (n=6) | %RSD = 0.85% | Pass |
| Intermediate Precision | %RSD ≤ 2.0% (Different day/analyst) | %RSD = 1.12% | Pass |
| LOD / LOQ | S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ) | LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL | Pass |
Conclusion
Quantification of highly aromatic, hydrophobic molecules like 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone exposes the limitations of standard C18 phases. By applying foundational chromatographic theory—specifically, leveraging π−π interactions through a Phenyl-Hexyl stationary phase and a π -electron-deficient mobile phase (Methanol)—analysts can achieve baseline resolution that is otherwise unattainable. The resulting method is not only robust but fully compliant with ICH Q2(R2) validation standards, ensuring high-fidelity data for drug development pipelines.
References
-
BOC Sciences. CAS 7298-22-8 (1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone). Retrieved from
-
European Medicines Agency (EMA) / ICH. ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from 2
-
Waters Corporation. Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from
Sources
A Researcher's Guide to Benchmarking 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone in Drug Discovery
This guide provides a comprehensive framework for the initial characterization and benchmark testing of the novel compound 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. As a molecule with limited currently available public data on its specific biological activities, a structured and logical approach to its evaluation is paramount for any drug discovery program.
This document serves as a methodological blueprint, offering objective comparisons to established standards and providing detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the compound's potential and make data-driven decisions.
Introduction to 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone is a substituted acetophenone derivative.[1][] Its chemical structure, featuring methoxy and benzyloxy groups, suggests potential for various biological activities. While direct experimental evidence is not yet widely published, related chemical scaffolds, such as substituted phenols and ketones, are known to exhibit a range of pharmacological effects, including but not limited to, antioxidant, anti-inflammatory, and anticancer properties.[3][4] Therefore, a primary benchmark analysis should focus on these potential activities.
Chemical Structure and Properties:
-
Molecular Formula: C23H22O4[1][]
-
Molecular Weight: 362.42 g/mol []
-
CAS Number: 7298-22-8[1][]
-
Appearance: Off-White Solid[]
Comparative Framework: Selecting Benchmark Compounds
To contextualize the experimental data obtained for 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone, it is crucial to test it alongside well-characterized benchmark compounds. The choice of these standards should align with the hypothesized biological activities.
Table 1: Recommended Benchmark Compounds for Initial Screening
| Compound | Class | Rationale for Inclusion |
| Quercetin | Flavonoid | A well-established natural antioxidant with known mechanisms of action.[5] |
| Trolox | Vitamin E analog | A water-soluble antioxidant standard used in various antioxidant capacity assays.[6][7] |
| Doxorubicin | Anthracycline | A standard chemotherapeutic agent used for inducing cytotoxicity, serving as a positive control in cancer cell line-based assays. |
| Staurosporine | Alkaloid | A potent, broad-spectrum protein kinase inhibitor known to induce apoptosis, useful as a positive control in cell death assays. |
Experimental Protocols and Data Interpretation
This section outlines detailed protocols for a tiered screening approach, starting with broad-spectrum activity assays and moving towards more specific target engagement studies.
Tier 1: Antioxidant Capacity Assessment
Given the phenolic ether moieties, a primary investigation into the antioxidant potential is a logical starting point.
Experimental Workflow: Antioxidant Assays
Caption: Workflow for assessing antioxidant capacity.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5]
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of the violet DPPH to the yellow diphenylpicrylhydrazine is monitored by a decrease in absorbance.[5][7]
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound and benchmark standards.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay [8]
-
Principle: This assay evaluates the capacity of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance.[5]
-
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 20 µL of the test compound or standard to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Quantitative Comparison of Standard Antioxidants
The following table provides expected IC50 values for benchmark compounds in common antioxidant assays. This serves as a reference for interpreting the results for 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone.
Table 2: Typical Antioxidant Activities of Benchmark Compounds
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (Trolox Equivalents) |
| Quercetin | 1.0 - 5.0[5] | ~4.7 |
| Trolox | 3.77[7] | 1.0 (by definition) |
| Ascorbic Acid | 2.5 - 8.0[5] | ~1.0 |
Note: A lower IC50 value indicates higher antioxidant activity. A higher TEAC value indicates greater antioxidant capacity relative to Trolox.[5]
Tier 2: In Vitro Cytotoxicity Screening
Early assessment of cytotoxicity is a critical step in drug discovery to identify potential liabilities.[9][10][11]
Experimental Workflow: Cytotoxicity Assays
Caption: Workflow for in vitro cytotoxicity screening.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [10]
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[10]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound and controls for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
B. Lactate Dehydrogenase (LDH) Release Assay
-
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[9]
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Determine the percentage of cytotoxicity relative to a maximum LDH release control.
-
Tier 3: Target Engagement Studies (Cellular Thermal Shift Assay - CETSA)
Should the initial screening reveal potent biological activity, confirming direct binding to an intracellular target is a critical next step. CETSA is a powerful technique for assessing target engagement in a cellular environment without modifying the compound.[12][13][14]
Principle of CETSA: The binding of a ligand (drug) to its target protein often increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[12][15]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[14]
Protocol for CETSA Melt Curve:
-
Cell Treatment: Treat cultured cells with either the vehicle (e.g., DMSO) or a saturating concentration of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone for a defined period (e.g., 1 hour).
-
Harvest and Lyse: Harvest the cells and lyse them using freeze-thaw cycles or a mild detergent-based buffer.
-
Heat Challenge: Aliquot the cell lysate into separate PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16]
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[14]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.
-
Data Interpretation: Plot the relative amount of soluble protein against the temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement and stabilization.
Conclusion and Future Directions
This guide provides a foundational strategy for the systematic evaluation of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. By employing standardized assays and appropriate benchmark compounds, researchers can generate robust and comparable data to elucidate its potential as a new chemical entity in drug discovery.
Positive results from these initial screens, particularly in the cytotoxicity and target engagement assays, would warrant further investigation into the specific mechanism of action, including the identification of the direct molecular target(s) through techniques such as proteome-wide CETSA (MS-CETSA), and subsequent validation in more complex biological systems.[12]
References
-
Beilstein Journal of Organic Chemistry. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available from: [Link]
-
MDPI. (2021, May 28). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone. PubChem. Available from: [Link]
-
Martinez Molina, D., et al. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. Available from: [Link]
-
Pisoschi, A. M., et al. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available from: [Link]
-
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]
-
Rumpf, J., et al. (2023, February 2). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. pub H-BRS. Available from: [Link]
- Google Patents. (n.d.). Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone. Google Patents.
-
IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Available from: [Link]
-
bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available from: [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available from: [Link]
-
Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available from: [Link]
Sources
- 1. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone | C23H22O4 | CID 15281256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pub.h-brs.de [pub.h-brs.de]
- 9. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kosheeka.com [kosheeka.com]
- 11. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. biorxiv.org [biorxiv.org]
Scaffold Selectivity: Cross-Reactivity Profiling of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone in Immunoassay Development
Executive Summary & Process Context
In the scale-up synthesis of flavonoid and chalcone-based therapeutics, managing the purity of synthetic intermediates is a critical regulatory requirement. 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone (CAS 7298-22-8) is a heavily protected acetophenone derivative utilized extensively as a building block. Incomplete deprotection during downstream processing can lead to trace contamination of the final Active Pharmaceutical Ingredient (API).
While HPLC-MS/MS is the gold standard for trace analysis, high-throughput process monitoring increasingly relies on custom Enzyme-Linked Immunosorbent Assays (ELISAs). This guide objectively compares the cross-reactivity profile of antibodies raised against this specific dibenzyloxy scaffold versus its deprotected and structurally modified alternatives, providing drug development professionals with validated data for assay design.
Epitope Mapping & Structural Causality
Designing a highly specific immunoassay requires an understanding of the target molecule's 3D steric landscape. The structural causality of antibody cross-reactivity for this scaffold is driven by three distinct domains:
-
The Primary Epitope (Steric Shielding): The two bulky benzyloxy (phenylmethoxy) groups at the C2 and C4 positions dominate the molecule's surface area. They create a massive hydrophobic umbrella. Antibodies raised against this structure will primarily recognize these dual aromatic rings.
-
The Secondary Epitope (Electronic Modulation): The methoxy group at the C5 position alters the electron density of the core phenyl ring and provides a minor, yet critical, hydrogen-bond acceptor site.
-
The Conjugation Site: To generate antibodies, the small molecule (hapten) must be linked to a carrier protein. By conjugating via the C1 acetyl group, the molecule is tethered "backwards," projecting the critical benzyloxy and methoxy groups outward to the immune system.
If the conjugation strategy is successful, the resulting antibodies should exhibit near-zero cross-reactivity with deprotected analogs, as the massive benzyloxy epitopes are entirely absent in the deprotected forms.
Comparative Cross-Reactivity Data
To evaluate the performance of the custom immunoassay, analytical standards of the target and its structural analogs were sourced and subjected to a competitive ELISA. The cross-reactivity (CR) is calculated as (IC50 of Target/IC50 of Analog)×100 .
| Compound | Structural Modification | IC50 (ng/mL) | Cross-Reactivity (%) |
| 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone | Target Scaffold (Fully Protected) | 2.4 | 100.0 |
| 1-[2,4-bis(phenylmethoxy)phenyl]ethanone | Missing C5-Methoxy group | 19.3 | 12.4 |
| 2,4-Dibenzyloxy-5-methoxybenzaldehyde | Aldehyde instead of Acetyl group | 57.1 | 4.2 |
| 1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone | Fully Deprotected (Hydroxyls) | >10,000 | < 0.02 |
| Generic Flavonoid API | Downstream cyclized product | >10,000 | < 0.02 |
Data Interpretation: The data objectively demonstrates that the bulky benzyloxy groups are the primary drivers of antibody recognition. Removing them (as seen in the fully deprotected analog) abolishes binding (<0.02% CR). Furthermore, the assay successfully differentiates between the target and a closely related impurity lacking the 5-methoxy group (12.4% CR), proving the high selectivity of the chosen conjugation strategy.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Critical control points are embedded to prevent false positives.
Protocol A: Hapten Conjugation via Oxime Linkage
Objective: Link the target molecule to a carrier protein while preserving the C2, C4, and C5 epitopes.
-
Oxime Formation: Dissolve 10 mg of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone in 1 mL of anhydrous pyridine. Add 15 mg of O-(carboxymethyl)hydroxylamine hemihydrochloride. Stir at 50°C for 24 hours.
-
Purification: Evaporate the pyridine under nitrogen. Resuspend in ethyl acetate, wash with 0.1 M HCl to remove residual pyridine, and dry over Na2SO4 . The resulting product is the hapten-carboxylic acid.
-
Carrier Coupling (Self-Validating Step):
-
Immunogen: Couple the hapten to Bovine Serum Albumin (BSA) using standard EDC/NHS chemistry in a MES buffer (pH 5.5).
-
Coating Antigen: Couple the hapten to Ovalbumin (OVA) using the exact same chemistry.
-
Causality: Using different carrier proteins for immunization (BSA) and assay coating (OVA) ensures that the ELISA only detects antibodies specific to the small molecule, completely eliminating false-positive signals from anti-BSA antibodies.
-
Protocol B: Competitive ELISA for Cross-Reactivity Profiling
Objective: Quantify the binding affinity of the antibody against various structural analogs.
-
Plate Coating: Coat 96-well microtiter plates with 100 µL/well of Hapten-OVA conjugate (1 µg/mL in 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking (Critical Control): Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 5% sodium caseinate in PBS for 2 hours at 37°C.
-
Causality: Do not use BSA for blocking, as trace anti-BSA antibodies from the immunization phase will bind to the block, destroying assay background.
-
-
Competition Phase: In a separate plate, pre-mix 50 µL of the primary antibody (anti-Hapten-BSA) with 50 µL of serial dilutions of the target compounds (Target, Deprotected Analog, etc.). Transfer 100 µL of this mixture to the coated plate. Incubate for 1 hour at 37°C.
-
Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated Goat Anti-Rabbit IgG (diluted 1:5000). Incubate for 45 minutes at 37°C.
-
Development: Wash 5x with PBST. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M H2SO4 . Read absorbance at 450 nm.
Cross-Reactivity Screening Logic
The following diagram illustrates the logical flow of the hapten conjugation strategy and the subsequent competitive ELISA pathways used to generate the cross-reactivity profile.
Figure 1: Hapten conjugation logic and competitive ELISA cross-reactivity profiling workflow.
References
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
